Adrenomedullin (AM) (1-52), human TFA
Description
Historical Context and Initial Discovery of Adrenomedullin (B612762)
The discovery of Adrenomedullin was first reported in 1993 by a group of Japanese scientists led by Dr. Kazuo Kitamura. scispace.comsinobiological.com The research team isolated the novel peptide from a human pheochromocytoma, a tumor of the adrenal medulla. wikipedia.orgscispace.com The name "adrenomedullin" was coined because of its origin in the adrenal medulla and its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in rat platelets, a key signaling molecule. scispace.com
The initial publication in April 1993 detailed the purification of the peptide, its potent and sustained hypotensive (blood pressure-lowering) effects in rats, and the development of a radioimmunoassay (RIA) to measure its presence in the bloodstream. oup.com Within a few months of this discovery, the gene encoding human Adrenomedullin was sequenced, followed shortly by the sequencing of the rat gene. oup.com These foundational studies rapidly established Adrenomedullin as a new and significant player in endocrine and cardiovascular research. oup.com Although first found in tumor cells, subsequent research quickly confirmed its production in a wide variety of normal tissues and cells, including vascular endothelial and smooth muscle cells, the heart, and the central nervous system. scispace.com It is now understood that the primary source of circulating Adrenomedullin is likely the vascular endothelium rather than the adrenal medulla. scispace.comoup.com
Peptide Family Classification and Structural Homologies
Human Adrenomedullin (1-52) is a 52-amino acid peptide characterized by a single intramolecular disulfide bond between cysteine residues at positions 16 and 21, forming a six-amino-acid ring structure, and a C-terminal amidation (a tyrosine residue in the human form), which is crucial for its biological activity. wikipedia.orgoup.com
Based on structural similarities, Adrenomedullin is classified as a member of the calcitonin peptide superfamily. nih.govbegellhouse.com This family includes other important regulatory peptides such as:
Calcitonin (CT)
Calcitonin Gene-Related Peptide (CGRP)
Amylin
Adrenomedullin 2/Intermedin nih.gov
The genes for calcitonin and CGRP are located on chromosome 11, the same chromosome that houses the gene for Adrenomedullin in humans (specifically at locus 11p15.4). wikipedia.orgoup.combegellhouse.com This shared chromosomal location suggests a common evolutionary origin, likely from a single ancestral gene. begellhouse.comnih.gov
The structural homology between Adrenomedullin and other members of this family is significant and underlies some overlapping biological functions. nih.gov Human Adrenomedullin shares about 24% amino acid sequence homology with CGRP. begellhouse.comnih.gov This similarity is sufficient for Adrenomedullin to exhibit some cross-reactivity with CGRP receptors. scispace.comnih.gov The structural and functional relationships within this peptide family are a key area of ongoing research.
Table 1: Structural Homology of Human Adrenomedullin (1-52) with Calcitonin Family Peptides
| Peptide | Amino Acid Length | Chromosomal Locus (Human) | % Homology with Human CGRP | Key Structural Features |
|---|---|---|---|---|
| Adrenomedullin (AM) | 52 | 11p15.4 wikipedia.org | 24% begellhouse.comnih.gov | 6-amino acid ring, C-terminal amidation wikipedia.orgoup.com |
| Calcitonin (CT) | 32 | 11 begellhouse.com | 20% (with human CT) begellhouse.com | C-terminal proline-amide begellhouse.com |
| Calcitonin Gene-Related Peptide (CGRP) | 37 | 11 begellhouse.com | 100% | 6-amino acid ring, C-terminal amidation begellhouse.com |
| Amylin | 37 | 12 begellhouse.com | 46% begellhouse.com | Disulfide bridge, C-terminal amidation begellhouse.com |
Table 2: Research Findings on Adrenomedullin (AM) (1-52), human
| Finding | Research Focus | Details | Reference(s) |
|---|---|---|---|
| Discovery | Isolation and initial characterization | Isolated from human pheochromocytoma; identified as a 52-amino acid peptide with potent vasodilator activity. | scispace.comoup.com |
| Gene | Genetic basis | The human ADM gene is located on chromosome 11 and consists of 4 exons and 3 introns. It codes for a 185-amino acid precursor, preproadrenomedullin. | wikipedia.orgoup.com |
| Circulating Forms | Peptide processing | Circulates as both a mature, C-terminally amidated, active form (mAM) and a glycine-extended, less active intermediate form (iAM). | scispace.comoup.com |
| Receptors | Mechanism of action | Exerts its effects by binding to receptor complexes formed by the calcitonin receptor-like receptor (CLR) and either Receptor Activity-Modifying Protein 2 (RAMP2) or RAMP3. | wikipedia.orgnih.gov |
| Plasma Concentration | Normal physiological levels | Normal plasma concentrations in healthy individuals are reported to be in the range of 1 to 10 picomoles per liter (pM). | oup.comresearchgate.netscispace.com |
Properties
Molecular Formula |
C₂₆₆H₄₀₇F₃N₈₀O₇₉S₃ |
|---|---|
Molecular Weight |
6142.76 |
sequence |
One Letter Code: YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVAPRSKISPQGY-NH2 (Disulfide bridge: Cys16-Cys21) |
Synonym |
Human adrenomedullin-(1-52)-NH2 (TFA) |
Origin of Product |
United States |
Biosynthesis, Processing, and Regulation of Adrenomedullin
Precursor Processing and Peptide Maturation
The journey of Adrenomedullin (B612762) from a gene to a functional peptide involves several critical steps, starting with its precursor molecule and culminating in the formation of the mature, amidated form.
Preproadrenomedullin as a Precursor
Human Adrenomedullin is initially synthesized as a larger precursor protein known as preproadrenomedullin. oup.comresearchgate.net The gene encoding this precursor, the ADM gene, is located on chromosome 11 and comprises four exons and three introns. oup.commdpi.com Preproadrenomedullin in humans is a 185-amino acid polypeptide. oup.comresearchgate.net This precursor molecule contains a 21-amino acid N-terminal signal peptide, which is essential for directing the protein into the secretory pathway. oup.com
Formation of Bioactive Adrenomedullin (1-52) and Related Peptides
Following the cleavage of the signal peptide, the resulting proadrenomedullin undergoes further enzymatic processing to yield several biologically active peptides. researchgate.netphysiology.org The primary product of this processing is the 52-amino acid mature Adrenomedullin (AM). eurogentec.comgenscript.comcpcscientific.com This mature form possesses a characteristic six-amino-acid ring structure formed by a disulfide bond between cysteine residues at positions 16 and 21, and a C-terminal amidation, both of which are crucial for its biological activity. oup.comnih.gov
The processing of proadrenomedullin also generates other peptides, including Proadrenomedullin N-terminal 20 peptide (PAMP), a 20-amino acid peptide with its own distinct biological functions. oup.comphysiology.org The enzymatic cleavage that produces these peptides can be facilitated by enzymes such as plasma kallikrein at specific lysine-arginine and arginine-arginine sites within the precursor. wikipedia.org The conversion of the glycine-extended intermediate form of AM (iAM) to the bioactive mature AM (mAM) occurs through enzymatic amidation. nih.gov
Table 1: Peptides Derived from Preproadrenomedullin
| Peptide | Amino Acid Length | Precursor Region | Key Features |
|---|---|---|---|
| Preproadrenomedullin | 185 | Full-length precursor | Contains signal peptide and sequences for AM and PAMP. oup.comresearchgate.net |
| Proadrenomedullin | 164 | After signal peptide cleavage | Intermediate precursor. |
| Adrenomedullin (AM) (1-52), human | 52 | Amino acids 95-146 of preproAM | C-terminal amidation, disulfide bridge. oup.commdpi.comnih.gov |
| Proadrenomedullin N-terminal 20 peptide (PAMP) | 20 | Amino acids 22-41 of preproAM | Biologically active peptide. mdpi.com |
| Mid-regional pro-adrenomedullin (MR-proADM) | 48 | Amino acids 45-92 of proAM | Stable fragment used as a biomarker. nih.gov |
Tissue-Specific Expression and Distribution
Adrenomedullin and its mRNA are ubiquitously distributed throughout the human body, indicating its widespread physiological importance. nih.govnih.gov While initially discovered in pheochromocytoma, a tumor of the adrenal medulla, subsequent research has revealed its expression in a vast array of tissues and cell types. wikipedia.orgmdpi.com
High levels of Adrenomedullin expression have been identified in the adrenal medulla, heart atria, lungs, and kidneys. oup.comnih.govgenecards.org It is also synthesized and secreted by vascular endothelial and smooth muscle cells, which are considered a major source of circulating AM. nih.govnih.gov Furthermore, AM immunoreactivity has been observed in cardiac myocytes, renal distal and collecting tubules, and various mucosal and glandular epithelia of the digestive, respiratory, and reproductive systems. nih.gov The wide distribution suggests that AM acts as both a circulating hormone and a local paracrine/autocrine regulator. nih.gov
Table 2: Tissue and Cellular Distribution of Human Adrenomedullin
| Tissue/Organ System | Specific Location/Cell Type | Reference |
|---|---|---|
| Cardiovascular System | Ventricle, Atrium, Cardiac myocytes, Vascular endothelial cells, Vascular smooth muscle cells, Vena cava, Saphenous vein | wikipedia.orgoup.comnih.govnih.gov |
| Endocrine System | Adrenal medulla, Adrenal cortex, Pancreatic islets (beta cells), Pituitary gland, Thyroid gland | wikipedia.orgoup.comnih.govnih.gov |
| Respiratory System | Lung, Bronchus, Nasopharynx | nih.govnih.govproteinatlas.org |
| Renal System | Kidney, Renal distal and collecting tubules, Glomerulus, Mesangial cells | nih.govnih.govnih.gov |
| Gastrointestinal System | Stomach, Duodenum, Ileum, Colon, Oral mucosa, Salivary gland, Pancreas, Liver | nih.govnih.govproteinatlas.org |
| Nervous System | Brain, Spinal cord, Hypothalamus, Amygdala, Basal ganglia | nih.govproteinatlas.org |
| Reproductive System | Placenta, Endometrium, Ovary, Fallopian tube, Testis, Prostate | wikipedia.orgproteinatlas.org |
| Other Tissues | Adipose tissue, Bone marrow, Skin, Spleen, Skeletal muscle, Lymph node | wikipedia.orgproteinatlas.org |
Regulation of Adrenomedullin Gene Expression and Secretion
The expression of the ADM gene and the subsequent secretion of Adrenomedullin are tightly regulated by a multitude of factors at both the transcriptional and translational levels. This intricate control allows for a rapid response to various physiological and pathophysiological stimuli.
Transcriptional and Translational Control Mechanisms
The promoter region of the human ADM gene contains several regulatory elements that are crucial for controlling its transcription. These include a TATA box, CAAT box, and GC boxes. oup.com Furthermore, binding sites for various transcription factors have been identified, such as activator protein-2 (AP-2) and nuclear factor-κB (NF-κB). oup.com In vascular endothelial cells, the nuclear factor for interleukin-6 expression (NF-IL6) and AP-2 sites have been shown to be functional elements in the transcriptional regulation of the ADM gene. nih.gov The c-myc proto-oncogene has also been demonstrated to transactivate the human adrenomedullin gene. nih.gov
Hypoxia is a potent inducer of ADM gene expression. Hypoxia-inducible factors (HIFs) have been shown to enhance not only the transcriptional activation but also the pre-mRNA splicing of Adrenomedullin, favoring the production of the fully spliced, functional transcript. aacrjournals.org
Modulation by Physiological and Pathophysiological Stimuli
A wide range of stimuli can modulate the synthesis and secretion of Adrenomedullin. These factors can be broadly categorized into physical stressors, inflammatory mediators, and hormones.
Mechanical forces such as shear stress and the stretching of cardiomyocytes are known to stimulate AM synthesis and secretion. nih.gov Pathophysiological conditions like hypoxia and ischemia are also potent inducers. nih.govqiagen.com
Inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as bacterial products like lipopolysaccharide (LPS), significantly upregulate AM production in various cell types, including vascular endothelial and smooth muscle cells. nih.govqiagen.com This highlights the important role of Adrenomedullin in the systemic inflammatory response.
Several hormones also influence Adrenomedullin levels. Angiotensin II and endothelin-1 (B181129) have been shown to stimulate AM secretion. nih.gov Glucocorticoids have also been implicated in its regulation. oup.com
Table 3: Factors Regulating Adrenomedullin Expression and Secretion
| Factor Category | Specific Factor | Effect on Adrenomedullin | Reference |
|---|---|---|---|
| Physical Stimuli | Shear stress | Upregulation | nih.govqiagen.com |
| Mechanical stretch (cardiomyocytes) | Upregulation | nih.gov | |
| Hypoxia | Upregulation | aacrjournals.orgnih.govqiagen.com | |
| Inflammatory Mediators | Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | nih.govnih.govqiagen.com |
| Interleukin-1 (IL-1) | Upregulation | nih.govqiagen.com | |
| Lipopolysaccharide (LPS) | Upregulation | nih.govqiagen.com | |
| Interferon-γ | Inhibition | oup.com | |
| Hormones/Vasoactive Substances | Angiotensin II | Upregulation | nih.gov |
| Endothelin-1 | Upregulation | nih.gov | |
| Glucocorticoids (Dexamethasone) | Upregulation/Modulation | oup.comnih.gov | |
| Aldosterone (B195564) | Upregulation | nih.gov | |
| Thrombin | Upregulation (in endothelial cells) | oup.com | |
| Forskolin (cAMP elevator) | Suppression (in vascular smooth muscle cells) | nih.gov | |
| Oncogenes | c-myc | Upregulation (transactivation) | nih.gov |
| Other | Oxidized LDL | Upregulation | oup.com |
| Transforming growth factor β1 (TGF-β1) | Suppression | oup.com |
Hypoxia
Reduced oxygen tension, or hypoxia, is a potent stimulus for the upregulation of Adrenomedullin expression and secretion. nih.govnih.gov Studies have demonstrated that hypoxia induces a time-dependent increase in both AM mRNA and protein expression in various cell types, including trophoblast cells, astrocytes, and endothelial cells. nih.govcapes.gov.br This response is primarily mediated by the hypoxia-inducible factor-1 (HIF-1) transcription factor. lsuhsc.edu The human AM gene contains hypoxia-responsive elements (HREs) in its promoter region. nih.govoup.com Under hypoxic conditions, the HIF-1 complex binds to these elements, enhancing gene transcription and subsequently increasing AM production. lsuhsc.eduoup.com Research in cultured cardiac myocytes has shown that hypoxia leads to increased levels of AM and HIF-1α mRNA, as well as an increase in both HIF-1α and HIF-1β proteins, further cementing the role of the HIF-1 complex in this regulatory pathway. lsuhsc.edu
Inflammatory Cytokines
Inflammation is another condition where AM production is significantly increased. ahajournals.org Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are powerful stimulators of AM gene expression in cells like vascular smooth muscle cells (VSMCs), endothelial cells, and macrophages. ahajournals.orgnih.govoup.com The signaling pathways involved are complex, involving both nitric oxide (NO)-dependent and -independent mechanisms. ahajournals.orgnih.gov Inflammatory cytokines can induce the expression of inducible nitric oxide synthase (iNOS), and the resulting NO can directly activate AM gene expression. nih.gov This stimulation of AM during inflammation suggests its active participation in the inflammatory response. oup.comoup.com
| Cytokine(s) | Cell Type Studied | Observed Effect on Adrenomedullin | Key Finding |
|---|---|---|---|
| TNF-α, IL-1β, IFN-γ | Rat Aortic Vascular Smooth Muscle Cells (AVSMCs) | 12-fold upregulation of AM mRNA | Stimulation occurs via both NO-dependent and -independent pathways. ahajournals.orgnih.gov |
| TNF-α, IL-1β | Vascular Smooth Muscle Cells (VSMCs) | Increased AM mRNA | Confirms that pro-inflammatory cytokines are potent inducers of AM expression. ahajournals.org |
| Lipopolysaccharide (LPS) | NR8383 Rat Macrophages | Markedly increased AM secretion and mRNA expression | Macrophages are a significant source of AM during inflammatory processes. oup.comoup.com |
Mechanical Stress (e.g., Shear Stress, Pressure Overload)
The cardiovascular system utilizes mechanical forces to regulate vascular function, and AM is a key player in this process. nih.gov Fluid shear stress, the frictional force exerted by flowing blood on the endothelial lining of blood vessels, is a significant mechanical stimulus for AM release. nih.govnih.gov This process is initiated by the activation of the mechanosensitive cation channel PIEZO1 in endothelial cells. nih.govresearchgate.net Activation of PIEZO1 triggers the release of AM from the endothelial cells. nih.gov The released AM then acts in an autocrine or paracrine manner to regulate vascular tone. nih.govau.dk Stretching of cardiomyocytes, another form of mechanical stress, has also been identified as a potential stimulus for AM synthesis and secretion. nih.gov
Adrenomedullin Transport and Metabolism in Biological Fluids
Once secreted into the circulation, Adrenomedullin has a relatively short half-life of approximately 22 minutes. mdpi.com Its transport and eventual degradation are controlled by specific binding proteins and enzymatic processes. mdpi.comopenaccesspub.org
Enzymatic Degradation Pathways
The clearance of Adrenomedullin from circulation is also achieved through enzymatic degradation, primarily in tissues like the lungs, kidneys, and adrenal glands. mdpi.comnih.gov The degradation process is initiated by metalloproteases, which are enzymes that cleave peptide bonds. oup.comnih.gov Studies using plasma membrane preparations have shown that initial hydrolysis by a metalloprotease generates several fragments, including AM(8-52), AM(26-52), and AM(33-52). nih.gov This initial cleavage is followed by the action of aminopeptidases, which further break down the fragments, producing smaller peptides such as AM(2-52), AM(27-52), and AM(28-52). nih.gov This enzymatic cascade ensures the rapid removal and inactivation of circulating AM. mdpi.comnih.gov
| Enzyme Class | Action | Resulting Fragments |
|---|---|---|
| Metalloprotease | Initial hydrolysis adjacent to hydrophobic residues. nih.gov | AM(8-52), AM(26-52), AM(33-52). nih.gov |
| Aminopeptidase (B13392206) | Subsequent cleavage of initial fragments. nih.gov | AM(2-52), AM(27-52), AM(28-52). nih.gov |
Adrenomedullin Receptor Systems and Molecular Pharmacology
Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Proteins (RAMPs)
The formation of a functional adrenomedullin (B612762) receptor is a two-part process, requiring the co-expression and association of CLR and a specific RAMP. nih.gov
The Calcitonin Receptor-Like Receptor (CLR), also known as CALCRL, is a class B G protein-coupled receptor (GPCR). nih.govwikipedia.org Like other members of this family, it possesses a characteristic seven-transmembrane helix bundle structure. nih.gov The extracellular domain (ECD) of CLR is crucial for binding the C-terminal portion of peptide ligands, while the transmembrane domain is involved in receptor activation and subsequent intracellular signaling. nih.govbiorxiv.org By itself, CLR is unable to bind any known endogenous ligands and requires association with a RAMP to become a functional receptor.
Receptor Activity-Modifying Proteins (RAMPs) are single-transmembrane proteins that are essential for the trafficking of CLR to the cell surface and for determining its ligand specificity. wikipedia.orgnih.gov There are three known RAMPs in humans: RAMP1, RAMP2, and RAMP3. nih.gov The association of CLR with each of these RAMPs creates a receptor with a distinct pharmacological profile. oup.com The extracellular domains of the RAMPs are key in conferring this peptide selectivity. nih.gov While the amino acid homology between the RAMP isoforms is only about 30%, they all interact with the same transmembrane segments of CLR (TM3-5). acs.orgmdpi.com However, the way each RAMP packs against the CLR transmembrane domain and the organization of their linker regions are distinct, contributing to the differences in receptor dynamics and function. acs.org
| RAMP Subtype | Associated Receptor Phenotype | Primary Endogenous Ligand |
| RAMP1 | CGRP1 Receptor | Calcitonin Gene-Related Peptide (CGRP) |
| RAMP2 | Adrenomedullin 1 Receptor (AM1R) | Adrenomedullin (AM) |
| RAMP3 | Adrenomedullin 2 Receptor (AM2R) | Adrenomedullin (AM) |
Adrenomedullin Receptor Subtypes
The combination of CLR with different RAMPs gives rise to distinct adrenomedullin receptor subtypes, each with its own ligand binding properties and potential physiological roles.
The association of CLR with RAMP2 forms the Adrenomedullin 1 Receptor (AM1R). researchgate.netnih.gov This receptor complex exhibits a high degree of selectivity for adrenomedullin over other related peptides like Calcitonin Gene-Related Peptide (CGRP). researchgate.net The AM1R is considered the primary receptor for mediating many of the vascular effects of adrenomedullin. researchgate.net Structurally, the interaction between RAMP2 and CLR is crucial for creating the specific binding pocket that accommodates adrenomedullin. acs.org Cryo-electron microscopy studies have revealed the detailed architecture of the AM1R complex, providing insights into the molecular basis of its ligand selectivity. acs.orgnih.gov
When CLR associates with RAMP3, it forms the Adrenomedullin 2 Receptor (AM2R). researchgate.netnih.gov Unlike the highly selective AM1R, the AM2R shows a broader ligand profile and can be activated by both adrenomedullin and CGRP, although it has a higher affinity for adrenomedullin. researchgate.netcapes.gov.br The AM2R is implicated in a variety of physiological processes, and its expression can be differentially regulated under various conditions compared to RAMP2. researchgate.net Recent research has focused on developing selective antagonists for the AM2R to better understand its specific functions. acs.org Interestingly, adrenomedullin 2/intermedin (AM2/IMD) has been shown to be a kinetically selective agonist for the AM2R, exhibiting a slower off-rate and longer receptor residence time compared to adrenomedullin, leading to prolonged signaling. nih.gov
The combination of CLR and RAMP1 forms the Calcitonin Gene-Related Peptide 1 Receptor (CGRP1R), which is the primary receptor for CGRP. researchgate.netnih.gov While its main endogenous ligand is CGRP, adrenomedullin can also bind to and activate the CGRP1R, albeit with a lower affinity than for the AM1R and AM2R. researchgate.net This cross-reactivity suggests a potential for overlapping biological effects between adrenomedullin and CGRP under certain physiological or pharmacological conditions. nih.gov
| Receptor Subtype | CLR/RAMP Combination | Primary Ligand(s) | Key Characteristics |
| AM1R | CLR/RAMP2 | Adrenomedullin | High selectivity for AM. |
| AM2R | CLR/RAMP3 | Adrenomedullin, CGRP | Binds both AM and CGRP. |
| CGRP1R | CLR/RAMP1 | CGRP | Primary receptor for CGRP, but can be activated by AM. |
Agonist and Antagonist Pharmacology
The pharmacological modulation of the adrenomedullin (AM) system involves a complex interplay of endogenous agonists, synthetic antagonists, and emerging non-peptide molecules. These agents interact with the AM receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). biorxiv.orgnih.gov The combination of CLR with RAMP1 forms the calcitonin gene-related peptide (CGRP) receptor, while CLR with RAMP2 or RAMP3 forms the AM₁ and AM₂ receptors, respectively. biorxiv.orgnih.govdrugbank.com
Endogenous Ligand Binding Affinities and Potencies
The primary endogenous ligand for the AM receptors is Adrenomedullin (1-52). nih.gov However, the system exhibits a degree of promiscuity, with other members of the calcitonin peptide family, such as CGRP and Adrenomedullin 2/Intermedin (AM2/IMD), also demonstrating significant binding and activity. biorxiv.orgnih.gov Their actions are often overlapping but can be distinguished by their relative potencies at the different receptor subtypes. biorxiv.org
Adrenomedullin (AM) typically shows a preference for AM₁ (CLR/RAMP2) and AM₂ (CLR/RAMP3) receptors over the CGRP (CLR/RAMP1) receptor. biorxiv.org CGRP, conversely, binds with the highest affinity to the CGRP receptor. biorxiv.org AM2/IMD, another endogenous peptide, can activate all three receptors and is sometimes considered a non-selective agonist. nih.gov However, recent research suggests that AM2/IMD may be the cognate endogenous agonist for the AM₂ receptor, where it exhibits slow off-rate binding kinetics, leading to sustained signaling. nih.gov The overlapping specificities of these endogenous ligands contribute to a complex physiological regulatory network.
Table 1: Endogenous Ligand Activity at Adrenomedullin Receptor Subtypes This table is interactive. Click on headers to sort.
| Endogenous Ligand | Receptor Subtype | Primary Action | Notes |
|---|---|---|---|
| Adrenomedullin (AM) | AM₁ (CLR/RAMP2) | Agonist | High affinity and potency. drugbank.com |
| Adrenomedullin (AM) | AM₂ (CLR/RAMP3) | Agonist | High affinity and potency. drugbank.com |
| Calcitonin Gene-Related Peptide (CGRP) | CGRP (CLR/RAMP1) | Agonist | Preferred endogenous ligand. biorxiv.orgnih.gov |
| Adrenomedullin 2/Intermedin (AM2/IMD) | AM₂ (CLR/RAMP3) | Agonist | Considered the cognate ligand with long-acting signaling. nih.gov |
Synthetic Peptide Antagonists (e.g., AM (22-52))
The most widely studied synthetic peptide antagonist is Adrenomedullin (22-52) [AM (22-52)], a C-terminally truncated fragment of the full-length human AM. medchemexpress.comanaspec.com This fragment lacks the intramolecular disulfide bridge and the N-terminal region, rendering it devoid of agonist activity. nih.govnih.gov Instead, it acts as a competitive antagonist at AM receptors by binding to them and inhibiting the cAMP accumulation induced by the full-length AM. medchemexpress.comnih.gov
While AM (22-52) was the first identified AM receptor antagonist, it displays only modest affinity and limited selectivity, antagonizing both AM₁ and AM₂ receptors, and in some systems, the CGRP receptor as well. medchemexpress.comresearchgate.net For instance, it has been reported to have a pA₂ of approximately 7.5 at the AM₁ receptor and 7.0 at the AM₂ receptor. researchgate.net Due to this lack of high selectivity, its utility as a pharmacological tool to differentiate between AM receptor subtypes is limited. researchgate.net
Another commonly used peptide antagonist is CGRP (8-37), which is considered the benchmark antagonist for the CGRP receptor but can also show some activity at AM receptors. researchgate.net Ongoing research has focused on creating more potent and selective antagonists by modifying the AM (22-52) sequence. For example, the dual-site substitution S48G/Q50W in AM (22-52) resulted in an antagonist with picomolar affinity for the AM₁ receptor and enhanced selectivity over the CGRP receptor. biorxiv.org
Table 2: Common Synthetic Peptide Antagonists for Adrenomedullin Receptors This table is interactive. Click on headers to sort.
| Antagonist | Target Receptor(s) | Mechanism of Action | Notes |
|---|---|---|---|
| Adrenomedullin (22-52) | AM₁, AM₂, CGRP | Competitive Antagonist | First-generation antagonist with modest affinity and selectivity. medchemexpress.comresearchgate.net |
| CGRP (8-37) | CGRP, AM | Competitive Antagonist | Primarily a CGRP receptor antagonist. researchgate.netnih.gov |
Non-Peptide Modulators of Adrenomedullin Receptors
The development of non-peptide modulators for AM receptors has been a significant challenge, but recent advances have yielded the first small-molecule antagonists. These molecules represent a new class of therapeutics that can selectively target specific AM receptor subtypes. acs.org
Researchers have successfully developed small-molecule antagonists that specifically target the AM₂ (CLR/RAMP3) receptor. acs.org This is a crucial development because a selective blockade of AM₂ receptors may offer therapeutic benefits, for instance in cancer, without the potential cardiovascular side effects that might arise from blocking all AM signaling. acs.org These compounds have demonstrated efficacy in vitro and in animal models of pancreatic cancer, inhibiting tumor growth. acs.org In addition to antagonists, small molecule positive allosteric modulators targeting CLR-based receptor complexes have also been identified, further expanding the toolkit for modulating this system. acs.org
Structure-Activity Relationships (SAR) of Adrenomedullin (1-52)
The biological activity of Adrenomedullin (1-52) is intrinsically linked to its specific three-dimensional structure. Key structural features and individual amino acid residues are critical for its ability to bind to and activate its receptors. nih.govnih.gov
Importance of Disulfide Bridge and C-Terminal Amidation
Two post-translational modifications are paramount for the function of Adrenomedullin (1-52): the formation of an intramolecular disulfide bridge and the amidation of the C-terminal tyrosine residue. nih.govnih.govoup.com
The disulfide bond between Cysteine-16 and Cysteine-21 creates a six-membered ring structure in the middle of the peptide. nih.govtandfonline.comtandfonline.com This ring is a conserved feature in the calcitonin/CGRP/amylin peptide family and is crucial for the peptide's structural integrity and biological activity. nih.govnih.gov Studies using linear analogs of AM, where the disulfide bridge is absent, have shown a dramatic reduction in both receptor binding affinity and the ability to stimulate intracellular cAMP production. nih.govresearchgate.net
Equally critical is the amidation of the C-terminal Tyr-52 residue. Removal of this amide group [hAM-(1-52)-OH] or the tyrosine residue itself [hAM-(1-51)-NH2] leads to a remarkable decrease in receptor binding and subsequent signaling. nih.gov This suggests that both the cyclic structure and the amidated C-terminus are essential for locking the peptide into the correct conformation for high-affinity receptor interaction and activation. nih.govtandfonline.com
Critical Amino Acid Residues for Receptor Binding and Activation
Beyond the global structural features, specific amino acid residues, particularly in the C-terminal region, play a pivotal role in the interaction between AM and its receptors. researchgate.netnih.gov Alanine (B10760859) scanning mutagenesis studies, primarily on the antagonist fragment AM (22-52), have been instrumental in mapping the binding epitope. nih.govnih.gov
These studies have revealed that the C-terminal 8 amino acids of AM constitute the main binding epitope for the AM₁ receptor. researchgate.netnih.gov Within this region, several residues have been identified as essential:
Tyrosine-52 (Y52), Glycine-51 (G51), and Isoleucine-47 (I47) are absolutely critical. Replacing any of these residues with alanine results in a greater than 100-fold reduction in antagonist potency. nih.govnih.gov
Arginine-44 (R44), Lysine-46 (K46), and Proline-49 (P49) also make significant contributions to binding, with their substitution to alanine causing an approximately 10-fold decrease in antagonist potency. nih.govnih.gov
Table 3: Key Amino Acid Residues in Human Adrenomedullin for Receptor Interaction This table is interactive. Click on headers to sort.
| Residue Position | Amino Acid | Role in Receptor Interaction | Impact of Alanine Substitution |
|---|---|---|---|
| 16 & 21 | Cysteine | Forms critical disulfide bridge for structural integrity. nih.gov | Loss of cyclic structure and drastically reduced activity. nih.gov |
| 44 | Arginine | Contributes to receptor binding. nih.govnih.gov | ~10-fold reduction in antagonist potency. nih.govnih.gov |
| 46 | Lysine | Important for receptor binding and selectivity. nih.govacs.org | ~10-fold reduction in antagonist potency. nih.govnih.gov |
| 47 | Isoleucine | Essential for receptor binding. nih.govnih.gov | ≥100-fold reduction in antagonist potency. nih.govnih.gov |
| 49 | Proline | Contributes to receptor binding. nih.govnih.gov | ~10-fold reduction in antagonist potency. nih.govnih.gov |
| 51 | Glycine | Essential for receptor binding. nih.govnih.gov | ≥100-fold reduction in antagonist potency. nih.govnih.gov |
Functional Analysis of Truncated Fragments and Analogues
The functional properties of adrenomedullin are not solely confined to the full-length 52-amino acid peptide. Various truncated fragments and synthetic analogues of AM have been studied to understand their structure-activity relationships, receptor interactions, and potential as therapeutic agents or research tools.
One of the most extensively studied truncated fragments is adrenomedullin(22-52) . This C-terminal fragment of AM is widely recognized as an antagonist at the AM1 receptor. nih.govnih.gov Its ability to block the effects of full-length AM has been demonstrated in numerous experimental models. For instance, in Cos-7 cells transfected with the full-length AM1 receptor, AM(22-52) acts as an antagonist of AM-stimulated cAMP production. nih.gov However, some studies have reported that the selectivity of AM(22-52) as a pure antagonist can be complex, with some agonist-like effects observed under certain experimental conditions, such as stimulating basal aldosterone (B195564) secretion in cultured rat adrenal cells after short-term exposure. nih.gov
Systematic analysis of the residues within the AM(22-52) fragment has identified key amino acids crucial for its antagonist potency at the AM1 receptor. Alanine-scanning mutagenesis studies have revealed that substitutions of specific residues can significantly reduce the fragment's ability to antagonize the receptor.
| AM(22-52) Analogue | Effect on Antagonist Potency at AM1 Receptor |
| Y52A | ≥100-fold reduction |
| G51A | ≥100-fold reduction |
| I47A | ≥100-fold reduction |
| R44A | ~10-fold reduction |
| K46A | ~10-fold reduction |
| S48A | ~10-fold reduction |
| P49A | ~10-fold reduction |
| S45A | No significant alteration |
| Q50A | No significant alteration |
| Data derived from studies on full-length AM1 receptors transfected into Cos-7 cells. nih.gov |
The degradation of human adrenomedullin(1-52) by plasma membrane enzymes from various tissues also yields several truncated fragments. Incubation of AM(1-52) with ovine adrenal, kidney, and lung plasma membrane preparations results in the formation of specific metabolites.
| Enzyme Source | Major Degradation Products | Minor Degradation Products |
| Ovine adrenal plasma membranes | AM(2-52), AM(8-52) | AM(26-52), AM(27-52), AM(28-52), AM(33-52) |
| Ovine kidney plasma membranes | AM(2-52), AM(8-52) | AM(26-52), AM(27-52), AM(28-52), AM(33-52) |
| Ovine lung plasma membranes | AM(2-52), AM(8-52) | AM(26-52), AM(27-52), AM(28-52), AM(33-52) |
| These degradation patterns suggest initial hydrolysis by a metalloprotease followed by aminopeptidase (B13392206) action. nih.gov |
Beyond the well-characterized AM(22-52) fragment, other analogues have been developed to enhance stability and selectivity. For example, modifications such as lipidation, cyclization, and the introduction of oligoethylene glycol linkers have been explored to create highly stabilized AM analogues with prolonged plasma half-life and excellent AM1 receptor activity. researchgate.net These rationally designed analogues aim to overcome the low metabolic stability of the native peptide for potential therapeutic applications. researchgate.net
Furthermore, N-terminal truncated analogues, such as adrenomedullin (AM) (1-52), human TFA , have been noted to influence cell proliferation and angiogenesis in the context of cancer research. targetmol.commedchemexpress.com
The functional analysis of these truncated fragments and analogues is crucial for delineating the specific roles of different domains of the adrenomedullin peptide and for the development of novel receptor-selective agonists and antagonists.
Intracellular Signaling Pathways Mediated by Adrenomedullin Receptors
Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone that belongs to the calcitonin peptide superfamily. researchgate.netqiagen.com Its biological effects are initiated by binding to specific cell surface receptors, triggering a cascade of intracellular signaling events. These pathways are diverse and cell-type specific, underlying the pleiotropic physiological roles of AM, which include vasodilation, angiogenesis, and regulation of cell growth and survival. qiagen.comacs.org
Physiological Roles and Mechanistic Insights of Adrenomedullin in Organ Systems
Cardiovascular System
AM is a potent vasoactive peptide with multifaceted effects on the heart and blood vessels. nih.govphysiology.org Its expression is observed throughout the cardiovascular system, where it acts as a crucial local regulator of cardiovascular function. nih.govdocumentsdelivered.com Elevated plasma levels of AM are often associated with cardiovascular diseases such as hypertension and heart failure, suggesting a compensatory or protective role in these conditions. ahajournals.orgnih.gov
A primary and well-documented function of Adrenomedullin (B612762) is its ability to regulate vascular tone, leading to a reduction in blood pressure. ahajournals.org This hypotensive effect is primarily a result of its potent vasodilatory actions across different vascular beds. ahajournals.org
Adrenomedullin directly dilates blood vessels in both the systemic and pulmonary circulations. ahajournals.org In humans, intravenous infusion of AM leads to a decrease in both systemic and pulmonary vascular resistance, which in turn reduces blood pressure. ahajournals.org Studies in animal models have consistently demonstrated these effects. For instance, in cats, intralobar arterial injections of human AM-(1-52) caused dose-dependent decreases in lobar arterial pressure when pulmonary vasomotor tone was actively increased. nih.gov Similarly, in sheep with acute pulmonary embolism, AM administration significantly decreased the pulmonary vascular resistance index. nih.gov The peptide's vasodilator activity is often more pronounced in pre-constricted blood vessels. physiology.org
The vasodilatory effect of AM in the pulmonary circulation is significant, and research has explored its potential to ameliorate pulmonary hypertension. ahajournals.orgoup.com However, its systemic effects, such as lowering systemic blood pressure, can be a complicating factor. ahajournals.org
Table 1: Effects of Adrenomedullin (AM) (1-52) on Vascular Resistance in Different Models
| Model | Vascular Bed | Key Finding | Reference |
| Human | Systemic & Pulmonary | Intravenous infusion lowered vascular resistance. | ahajournals.org |
| Cat | Pulmonary | Dose-dependent decrease in lobar arterial pressure. | nih.gov |
| Rat | Pulmonary | Dilates the pulmonary vascular bed. | physiology.org |
| Sheep | Pulmonary & Systemic | Decreased pulmonary and systemic vascular resistance index. | nih.gov |
Mechanisms of Vascular Tone Regulation
Endothelium-Dependent and Independent Actions
The mechanisms underlying AM-induced vasodilation are complex and involve both the endothelium (the inner lining of blood vessels) and the vascular smooth muscle cells directly. ahajournals.org
Endothelium-Dependent Vasodilation: A major pathway for AM's vasodilatory effect is dependent on a healthy endothelium. nih.gov In this mechanism, AM stimulates the production of nitric oxide (NO). ahajournals.org This process involves several steps:
AM binds to its receptor on endothelial cells.
This binding activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov
The activation of this pathway, via a Ca²⁺/calmodulin-dependent mechanism, stimulates endothelial nitric oxide synthase (eNOS). nih.gov
eNOS produces NO, which then diffuses to adjacent vascular smooth muscle cells. ahajournals.org
In the smooth muscle cells, NO activates guanylyl cyclase, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately causes vasorelaxation. nih.gov
Studies in rat aorta have shown that inhibiting the PI3K/Akt pathway significantly reduces AM-induced vasorelaxation. nih.gov
Endothelium-Independent Vasodilation: Adrenomedullin can also act directly on vascular smooth muscle cells, independent of the endothelium. ahajournals.orgnih.gov This direct action is primarily mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). ahajournals.orgahajournals.org Other proposed mechanisms include the activation of K⁺ channels in the vascular smooth muscle cells, which leads to hyperpolarization and relaxation, and a decrease in intracellular calcium concentration. ahajournals.org In some cases, the direct vasodilatory effects of AM in endothelium-denuded arteries are significantly enhanced by the presence of other substances like brain natriuretic peptide (BNP), which elevates cGMP and inhibits the breakdown of cAMP. nih.gov
The specific mechanism of vasodilation can vary depending on the species and the specific vascular bed being studied. ahajournals.org For example, pulmonary vasodilator responses were found to be reduced by an NO synthase inhibitor in rats, but not in cats. ahajournals.org
Adrenomedullin has direct and indirect effects on the heart that contribute to the regulation of cardiac output. Systemic administration of AM increases cardiac output in both healthy individuals and patients with heart failure. nih.govahajournals.org This increase is attributed to several factors:
Reduced Afterload: By causing systemic vasodilation and lowering systemic vascular resistance, AM reduces the pressure the heart has to pump against (afterload), making it easier for the heart to eject blood. nih.govnih.gov
Positive Inotropic Effect: AM has been shown to have a positive inotropic effect, meaning it increases the force of myocardial contraction. nih.govahajournals.org This effect can be mediated through both cAMP-dependent and cAMP-independent mechanisms that may involve an increase in intracellular calcium levels in myocardial cells. nih.gov
Increased Coronary Blood Flow: AM causes coronary vasodilation, which increases blood flow to the heart muscle itself, potentially improving its function. nih.gov
In animal models of heart failure and myocardial infarction, administration of AM has been shown to inhibit the progression of heart failure, improve cardiac remodeling, and increase survival rates. nih.govmdpi.com Furthermore, overexpression of the AM gene has been found to improve cardiac function following a myocardial infarction. ahajournals.org
Table 2: Summary of Adrenomedullin's Effects on Myocardial Function and Cardiac Output
| Effect | Mechanism | Outcome | Reference |
| Increased Cardiac Output | Decreased systemic vascular resistance (afterload reduction). | Enhanced ejection of blood. | nih.govahajournals.org |
| Positive Inotropy | Increased myocardial contractility (cAMP-dependent and independent pathways). | Increased stroke volume. | nih.govahajournals.org |
| Increased Coronary Flow | Dilation of coronary vessels. | Improved myocardial perfusion. | nih.gov |
| Cardiac Protection | Inhibition of adverse remodeling post-infarction. | Improved survival and function in animal models. | nih.govmdpi.com |
Endothelial Cell Biology
Beyond its role in vasodilation, Adrenomedullin exerts multiple protective effects on vascular endothelial cells, which are crucial for maintaining vascular health. ahajournals.org
Adrenomedullin is recognized as a survival factor for endothelial cells, protecting them from programmed cell death (apoptosis) and the damaging effects of oxidative stress. ahajournals.orgnih.gov
Anti-Apoptotic Effects: Research has demonstrated that AM can inhibit endothelial cell apoptosis induced by factors such as serum deprivation. ahajournals.org In models of sepsis, AM has been shown to attenuate vascular endothelial cell apoptosis. nih.gov This protective effect is critical for maintaining the integrity of the endothelial barrier, which can be compromised in various disease states. frontiersin.org
Maintenance of Vascular Integrity and Permeability
Adrenomedullin (AM) (1-52), human TFA, is a critical regulator of vascular homeostasis, playing a pivotal role in maintaining the structural and functional integrity of the vascular system. This peptide hormone, secreted by various cells including vascular endothelial cells, contributes significantly to the stability of the endothelial barrier, which controls the passage of fluids, solutes, and cells between the blood and the surrounding tissues.
The AM-RAMP2 (Receptor Activity-Modifying Protein 2) system is fundamental to this process. AM's interaction with its receptor complex, composed of the calcitonin receptor-like receptor (CRLR) and RAMP2, initiates signaling cascades that bolster endothelial barrier function. One of the key mechanisms involves the upregulation of intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Rac1, a small GTPase, which promotes the organization of the actin cytoskeleton into a cortical pattern, strengthening cell-cell junctions and reducing permeability.
Conversely, disruption of the AM-RAMP2 system leads to compromised vascular integrity. Deletion of RAMP2 in vascular endothelial cells results in disorganized actin polymerization, causing barrier dysfunction. This leads to enhanced vascular permeability, inflammatory cell infiltration, vascular damage, and accelerated vascular senescence. Studies have demonstrated that AM can counteract the hyperpermeability induced by various inflammatory mediators such as thrombin, hydrogen peroxide (H2O2), and Escherichia coli hemolysin. By stabilizing the endothelial barrier, AM prevents vascular leakage, a hallmark of systemic inflammatory conditions like sepsis and acute respiratory distress syndrome (ARDS).
Research using bioengineered lung models has further substantiated AM's role in enhancing vascular integrity. In these models, AM treatment improved the endothelial cell phenotype and significantly enhanced vascular barrier functions under physiological fluid flow conditions. This highlights AM's potential as a key paracrine factor in maintaining vascular homeostasis within complex organ systems.
Table 1: Effects of Adrenomedullin on Vascular Integrity and Permeability
| Experimental Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Cultured Human Umbilical Vein Endothelial Cells (HUVEC) & Porcine Pulmonary Artery Endothelial Cells | AM dose-dependently reduced hyperpermeability induced by thrombin, H2O2, and E. coli hemolysin. | Increased intracellular cAMP, stabilization of microfilament system. | |
| Isolated Perfused Rabbit Lungs | AM pretreatment blocked H2O2-induced edema formation. | Increased cAMP levels in lung perfusate. | |
| Vascular Endothelial Cell-Specific RAMP2 Knockout Mice | Deletion of RAMP2 caused barrier dysfunction, enhanced vascular permeability, and inflammatory cell infiltration. | Disruption of the AM-RAMP2 system, leading to disorganized actin polymerization. | |
| Bioengineered Lung Vascular Models | ADM enhanced vascular barrier functions and improved cellular phenotype. | Not specified. |
Vascular Remodeling and Arteriosclerosis Pathophysiology
Adrenomedullin exhibits significant protective effects against vascular remodeling and the development of arteriosclerosis. Its actions are multifaceted, targeting several key processes involved in the pathogenesis of these vascular diseases. The expression of the AM gene within the vascular walls—by endothelial cells, smooth muscle cells, and fibroblasts—suggests its role as a local, paracrine regulator of vascular health.
One of the primary protective mechanisms of AM is its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a critical event in the formation of the neointima following vascular injury. Furthermore, AM has been shown to reduce oxidative stress and inhibit endothelial cell apoptosis, both of which are contributing factors to the progression of atherosclerosis.
Experimental studies in rodent models have provided compelling evidence for AM's vasoprotective role. Prolonged infusion or genetic overexpression of AM has been shown to suppress intimal thickening, fatty streak formation, and perivascular hyperplasia in models of vascular remodeling and atherosclerosis. Conversely, mice with a genetic knockout of the AM gene exhibit more severe intimal thickening in response to vascular injury, underscoring the protective function of endogenous AM. In rats with obesity-related hypertension, exogenous AM administration improved vascular remodeling and stiffness, lowered blood pressure, and alleviated inflammation, oxidative stress, and calcification in the aorta. These effects suggest that AM counteracts the pathological changes associated with metabolic stress and overactivity of the renin-angiotensin-aldosterone system.
Plasma levels of AM are often elevated in patients with arteriosclerotic vascular diseases, which may represent a compensatory response to the ongoing vascular damage. Collectively, a substantial body of evidence indicates that AM is an important endogenous factor that helps protect against the progression of vascular damage and remodeling.
Table 2: Research Findings on Adrenomedullin in Vascular Remodeling and Arteriosclerosis
| Model System | Treatment/Condition | Observed Effects | Reference |
|---|---|---|---|
| Rodent models of vascular remodeling/atherosclerosis | Prolonged AM infusion or overexpression | Suppressed intimal thickening, fatty streak formation, and perivascular hyperplasia. | |
| AM gene-knockout mice | Periarterial cuff-induced vascular injury | More severe intimal thickening compared to wild-type littermates. | |
| Rats with obesity-related hypertension (OH) | Exogenous AM administration | Improved vascular remodeling and stiffness; lowered blood pressure; reduced inflammation, oxidative stress, and calcification. | |
| Cultured vascular cells | AM treatment | Inhibition of vascular smooth muscle cell proliferation; reduction of oxidative stress; inhibition of endothelial cell apoptosis. |
Angiogenesis and Lymphangiogenesis
Adrenomedullin is a potent modulator of both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). Its influence extends from normal physiological processes, such as embryonic development and wound healing, to pathological conditions like cancer.
AM's pro-angiogenic effects are well-documented. It stimulates the proliferation and migration of vascular endothelial cells, key steps in the angiogenic process. In various experimental settings, AM has been shown to increase capillary density and blood flow. For instance, in a hind-limb ischemia model, AM promoted endothelial cell proliferation and the development of new capillaries.
Similarly, AM plays a crucial role in lymphangiogenesis. It promotes the proliferation, migration, and network formation of lymphatic endothelial cells (LECs). This activity is critical for lymphatic system development and function, which includes maintaining fluid homeostasis and mediating immune responses. The administration of AM has been shown to increase the number of lymphatic vessels and improve lymphatic flow in models of lymphedema, suggesting its therapeutic potential for lymphatic-related diseases. In the context of cardiac injury, AM has been identified as an endogenous factor that drives reparative cardiac lymphangiogenesis, helping to resolve cardiac edema following a myocardial infarction.
The signaling pathways underlying AM's effects on angiogenesis and lymphangiogenesis involve the activation of the cAMP/PKA and PI3K/Akt pathways, as well as the MEK/ERK pathway.
Adrenomedullin signaling is indispensable for the proper development of the vascular system during embryogenesis. Studies involving genetic knockout mice have unequivocally established the importance of AM and its receptor
Renal System
Regulation of Glomerular Filtration and Renal Blood Flow
This compound, plays a significant role in the regulation of renal hemodynamics, primarily through its potent vasodilatory actions. oup.comnih.gov This peptide hormone contributes to the control of renal blood flow and the glomerular filtration rate (GFR), which are critical for maintaining kidney function. nih.gov Studies have demonstrated that AM is produced within the kidney, with its mRNA and immunoreactivity detected in various renal structures, including glomeruli, cortical distal tubules, and medullary collecting duct cells. physiology.orgnih.gov This localized production suggests that AM acts as a paracrine and autocrine regulator within the kidney. nih.gov
Intrarenal administration of AM in animal models has been shown to increase both renal blood flow and GFR. oup.comnih.gov This effect is largely attributed to the vasodilation of renal arterioles. openaccesspub.org The renal response to AM appears to be mediated, at least in part, by the release of endogenous nitric oxide (NO), as the inhibition of NO synthesis attenuates the observed increases in renal blood flow and GFR. oup.com By enhancing the rate at which blood is filtered through the glomeruli, AM facilitates the efficient removal of waste products from the bloodstream into the urine. nih.gov
The regulation of arteriole resistance is the primary mechanism for controlling renal blood flow. youtube.com While hormones like adrenaline and angiotensin II typically increase arteriolar resistance and decrease renal blood flow, AM acts to decrease this resistance. youtube.com This vasodilatory capacity positions AM as a key peptide in maintaining renal circulatory homeostasis. oup.com
Table 1: Effects of Adrenomedullin on Renal Hemodynamics
| Parameter | Effect of Adrenomedullin | Primary Mechanism | Mediators |
|---|---|---|---|
| Renal Blood Flow | Increase | Vasodilation of renal arterioles | Nitric Oxide (NO) |
| Glomerular Filtration Rate (GFR) | Increase | Increased blood flow through glomeruli | Nitric Oxide (NO) |
| Renal Vascular Resistance | Decrease | Relaxation of vascular smooth muscle | cAMP/PKA, NO/cGMP |
Mechanisms of Diuresis and Natriuresis
Adrenomedullin is recognized as a potent natriuretic peptide, meaning it promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. oup.comphysiology.org These actions are crucial for regulating fluid and electrolyte balance. oup.com The diuretic and natriuretic effects of AM are a direct consequence of its influence on renal hemodynamics and tubular function. oup.comphysiology.org
Intrarenal infusion of AM leads to a significant increase in urine volume and sodium excretion. physiology.orgnih.gov This response is associated with the AM-induced increase in GFR and a decrease in the reabsorption of sodium in the distal tubules. oup.comphysiology.org By inhibiting sodium reabsorption, AM effectively reduces the amount of sodium and, consequently, water that is returned to the bloodstream from the filtrate. Some research suggests that AM-mediated natriuresis can be abolished by the inhibition of prostaglandin (B15479496) synthesis, indicating a role for these lipid compounds in the process. oup.com Furthermore, studies have shown that intracerebroventricular administration of AM in rats also induces diuresis and natriuresis, suggesting that its effects on fluid and electrolyte homeostasis may be partially mediated by the central nervous system. nih.gov
Modulation of Aldosterone (B195564) and Renin Secretion
Adrenomedullin interacts with the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade in the regulation of blood pressure and electrolyte balance, although the interactions are complex. nih.govnih.gov AM has been shown to inhibit the secretion of aldosterone, a key hormone in the RAAS that promotes sodium and water retention. nih.govmdpi.com This inhibitory effect is significant for maintaining osmolar balance and preventing excessive fluid retention. mdpi.com
In vivo studies in rats have demonstrated that AM can significantly inhibit the increase in both plasma and adrenal aldosterone concentrations that are typically stimulated by a sodium-deficient diet or by nephrectomy. ahajournals.org In vitro experiments using rat adrenal zona glomerulosa cells revealed that AM inhibits aldosterone secretion stimulated by angiotensin II and potassium. ahajournals.org This suggests that AM may act as a functional antagonist to angiotensin II within the adrenal gland. nih.gov
Despite its inhibitory effect on aldosterone, AM consistently increases plasma renin activity (PRA). nih.gov Renin is the enzyme that initiates the RAAS cascade, leading to the production of angiotensin II. This seemingly contradictory effect—stimulating renin while inhibiting the downstream effects of angiotensin II on aldosterone secretion—highlights a unique modulatory role for AM. nih.gov It appears to create a dissociation between renin activity and aldosterone levels. nih.gov However, other studies have indicated that the responses of plasma AM to short-term modulation of the RAAS are relatively minor, suggesting the relationship is multifaceted. nih.gov Furthermore, AM does not appear to affect the basal or stimulated levels of adrenal renin. ahajournals.org
Table 2: Adrenomedullin's Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
| Component | Effect of Adrenomedullin | Observed in | Notes |
|---|---|---|---|
| Aldosterone Secretion | Inhibition | Rat models (in vivo), Adrenal cells (in vitro) | Inhibits Angiotensin II- and potassium-stimulated secretion. ahajournals.org |
| Plasma Renin Activity (PRA) | Increase | Sheep and human studies | Creates a dissociation between PRA and aldosterone levels. nih.gov |
| Angiotensin II Pressor Effect | Attenuation | Sheep and human studies | AM acts as a functional antagonist to Angiotensin II in the vasculature. nih.gov |
Effects on Mesangial Cell Physiology and Glomerular Integrity
Adrenomedullin exerts significant effects on glomerular mesangial cells, which are crucial in maintaining the structure and function of the glomerulus and are implicated in the pathogenesis of glomerulonephritis. nih.gov AM has demonstrated antiproliferative effects on these cells in vitro. nih.gov
In experimental models of mesangioproliferative glomerulonephritis, a condition characterized by the excessive proliferation of mesangial cells, treatment with AM has been shown to reduce the number of mesangial cells. nih.gov This effect is associated with an increase in apoptosis (programmed cell death) of these cells. nih.gov By controlling mesangial cell proliferation, AM may help to preserve glomerular integrity. nih.gov
Protective Effects in Experimental Renal Injury Models
Adrenomedullin has demonstrated significant renoprotective properties in various experimental models of both acute kidney injury (AKI) and chronic kidney disease (CKD). nih.govmdpi.com These protective effects are attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory actions. nih.gov
In a rat model of renal injury induced by aortic ischemia-reperfusion, AM administration was found to attenuate kidney damage both biochemically and immunohistopathologically. nih.gov It significantly decreased the rise in biochemical markers of injury and reduced morphological changes associated with apoptosis. nih.gov Similarly, in models of doxorubicin-induced nephrotoxicity, AM treatment improved kidney function biomarkers, reduced oxidative stress and inflammatory mediators, and suppressed both apoptosis and pyroptosis, a form of inflammatory cell death. nih.gov
AM's protective role extends to chronic conditions as well. In models of malignant hypertension, long-term infusion of AM or AM gene delivery significantly improved glomerular sclerosis, interstitial fibrosis, and renal arteriosclerosis. nih.gov The increased expression of AM in diseased kidneys is considered a potential protective mechanism against the progression of renal damage. nih.gov These findings underscore AM's potential to mitigate kidney damage from a variety of insults. nih.govfrontiersin.org
Inflammatory and Immune Response
Modulation of Cytokine Production and Secretion
Adrenomedullin plays a complex and modulatory role in the inflammatory and immune response, exhibiting both pro- and anti-inflammatory properties depending on the context and timing of the inflammatory challenge. oup.comnih.gov It is known to regulate the production and secretion of various cytokines, which are key signaling molecules in the immune system. oup.com
In studies using a rat macrophage cell line, AM was found to have a dual effect on cytokine secretion. nih.gov It increased the initial secretion of macrophage migration inhibitory factor (MIF) and Interleukin-1β (IL-1β) from both non-stimulated and lipopolysaccharide (LPS)-stimulated cells. oup.comnih.gov It also enhanced the basal and LPS-induced secretion of Interleukin-6 (IL-6). oup.comnih.gov These actions suggest a pro-inflammatory role in the initial phases of an immune response. nih.gov
Conversely, AM also demonstrates anti-inflammatory effects. The same studies showed that AM reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, from LPS-stimulated macrophages by 34-56%. oup.comnih.gov In other contexts, such as induced colitis in animal models, AM treatment ameliorates the severity of inflammation by suppressing inflammatory cytokine production in the intestinal mucosa. mdpi.com This modulation of cytokine production highlights AM's role as a feedback regulator in the inflammatory process, potentially helping to both initiate and later resolve inflammation. oup.com The secretion of AM itself is stimulated by pro-inflammatory cytokines like TNF-α and IL-1, creating a complex regulatory loop. frontiersin.org
Table 3: Modulation of Cytokine Secretion by Adrenomedullin in Macrophages
| Cytokine | Effect of Adrenomedullin | Condition | Implication |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Increase | Basal and LPS-stimulated | Pro-inflammatory oup.comnih.gov |
| Interleukin-6 (IL-6) | Increase | Basal and LPS-stimulated | Pro-inflammatory oup.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Decrease | LPS-stimulated | Anti-inflammatory oup.comnih.gov |
| Macrophage Migration Inhibitory Factor (MIF) | Increase | Basal and LPS-stimulated | Pro-inflammatory oup.comnih.gov |
Regulation of Neutrophil Chemoattractant and Migration
Adrenomedullin (AM) plays a significant role in modulating the inflammatory response by influencing the behavior of neutrophils, the first line of cellular defense. Research indicates that AM can regulate the chemical signals that attract neutrophils and their subsequent migration to sites of inflammation.
In vitro studies using lipopolysaccharide-stimulated rat alveolar macrophages have shown that Adrenomedullin significantly inhibits the secretion of cytokine-induced neutrophil chemoattractant (CINC), which is part of the interleukin-8 family. nih.gov This inhibitory effect is dose-dependent and appears to be mediated through a cyclic adenosine monophosphate (cAMP)-dependent mechanism, as evidenced by the fact that AM administration increases cAMP levels in these macrophages. nih.gov By suppressing the release of potent chemoattractants like CINC, AM can effectively downregulate the recruitment of neutrophils to inflamed tissues, thereby potentially mitigating inflammation-induced damage. nih.gov
The process of neutrophil migration is a complex cascade involving adhesion, polarization, and movement towards a chemoattractant gradient. researchgate.netncsu.edu Chemoattractants, such as N-formyl peptides from bacteria or damaged mitochondria, guide neutrophils to their target. mdpi.com Adrenomedullin's ability to stimulate cell migration has been noted in other cell types, such as porcine trophectoderm cells, suggesting a broader role in cell motility that may also influence immune cells. nih.gov By controlling the production of chemoattractants, AM indirectly governs the intensity of neutrophil migration and infiltration into tissues. nih.govresearchgate.net
Interaction with the Complement System
Adrenomedullin's immunomodulatory functions extend to its interaction with the complement system, a critical component of innate immunity. A key interaction that has been explored is the binding of AM to Complement Factor H (FH). frontiersin.orgnih.govnih.gov FH is a major soluble regulator of the alternative pathway of the complement system, protecting host cells from accidental complement attack. frontiersin.org
In some contexts, FH is referred to as AM-binding protein-1 (AMBP-1), and it is thought to chaperone AM in the circulation, potentially protecting it from proteolytic degradation and modulating its activity. frontiersin.orgnih.govnih.gov This binding is considered unusual and has been a subject of some debate in the scientific literature. frontiersin.orgnih.gov While some studies suggest a functional relationship where FH binding enhances AM's effects, others propose the in vitro binding could be a result of non-specific ionic interactions. frontiersin.orgnih.gov For instance, one study noted that a nearly 400,000-fold molar excess of FH did not affect AM recovery, questioning the significance of this interaction under physiological conditions, especially given that plasma levels of FH are vastly higher than those of AM. frontiersin.orgnih.gov
Despite the debate, the potential for FH to modulate AM activity remains an area of interest. nih.gov A functional assay demonstrated a twofold increase in the cAMP response in cells when they were incubated with both AM and AMBP-1, compared to AM alone, suggesting that the binding protein can enhance AM's signaling. nih.gov This interaction highlights a potential crossover point between the endocrine functions of AM and the innate immune surveillance of the complement system.
Anti-Inflammatory Mechanisms in Acute and Chronic Inflammation Models
Adrenomedullin demonstrates significant anti-inflammatory properties in both acute and chronic inflammation models, acting through various molecular pathways to suppress the inflammatory cascade. frontiersin.orgnih.gov Its effects include reducing vascular leakage, decreasing the production of pro-inflammatory cytokines, and inhibiting the activation of key inflammatory transcription factors. frontiersin.orgnih.govnih.gov
A primary mechanism underlying AM's anti-inflammatory action is the elevation of intracellular cAMP, which activates Protein Kinase A (PKA). frontiersin.orgnih.gov Activated PKA can prevent the nuclear translocation of Nuclear Factor-κB (NF-κB), a pivotal transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. frontiersin.orgnih.gov
Research findings from various preclinical models underscore AM's therapeutic potential:
Carrageenan-Induced Pleurisy: In a mouse model of acute lung inflammation induced by carrageenan, administration of AM significantly reduced the inflammatory response. nih.gov This included a decrease in neutrophil migration into the pleural cavity, reduced expression of pro-inflammatory cytokines, and inhibition of inducible nitric oxide synthase (iNOS) expression, which was linked to the suppression of NF-κB activation. nih.gov
DSS-Induced Colitis: In a murine model of chronic inflammation using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, AM administration led to reduced inflammatory indices and less severe histological damage. nih.gov This protective effect was associated with a marked decrease in tissue and serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and KC. nih.gov The mechanism in this model was linked to AM's ability to stabilize Hypoxia-Inducible Factor (HIF), which in turn has anti-inflammatory effects. nih.gov
Endotoxemia and Sepsis Models: In various models of endotoxemia, AM administration improved hemodynamics, reduced vascular leakage, and protected against organ damage. frontiersin.orgnih.gov
These studies collectively show that AM exerts its anti-inflammatory effects by targeting fundamental cellular signaling pathways that govern the inflammatory response.
Table 1: Anti-Inflammatory Effects of Adrenomedullin in Preclinical Models
| Model | Key Findings | Proposed Mechanism |
|---|---|---|
| Carrageenan-Induced Pleurisy (Acute) | Reduced neutrophil migration; Decreased pro-inflammatory cytokines and iNOS. nih.gov | Inhibition of NF-κB activation. nih.gov |
| DSS-Induced Colitis (Chronic) | Reduced histological inflammation; Decreased tissue and serum levels of TNF-α, IL-1β, and KC. nih.gov | Stabilization of Hypoxia-Inducible Factor (HIF). nih.gov |
| Endotoxemia/Sepsis | Improved hemodynamics; Reduced vascular leakage and organ damage. frontiersin.orgnih.gov | Downregulation of inflammatory mediators via cAMP/PKA pathway. frontiersin.org |
Antimicrobial Properties
Beyond its immunomodulatory roles, Adrenomedullin (AM) possesses direct antimicrobial properties. frontiersin.orgnih.govoup.com Structural and chemical similarities exist between AM and other known antimicrobial peptides, such as β-defensin-2. frontiersin.org These features include its peptide length, a net positive charge, and an intramolecular disulfide bond that helps form an amphipathic structure, allowing it to intercalate into bacterial membranes. frontiersin.org
AM is secreted by many types of epithelial cells, which form the body's first line of defense against pathogens. frontiersin.orgoup.com Consequently, it can be found in bodily fluids at concentrations much higher than in plasma. frontiersin.org Studies have demonstrated its effectiveness against a range of microorganisms.
Spectrum of Activity: In laboratory assays, AM has shown activity against both Gram-positive and Gram-negative bacteria, including members of the skin, oral, respiratory tract, and gut microflora. oup.comnih.gov However, it did not show activity against the yeast Candida albicans. nih.gov
Mechanism of Action: Ultrastructural analysis has revealed the physical damage AM inflicts on bacteria. In Escherichia coli, treatment with AM leads to significant cell wall disruption within 30 minutes. nih.gov In Staphylococcus aureus, it causes abnormal septum formation during cell division. nih.govmdpi.com
Active Fragments: Research into AM fragments has shown that certain parts of the peptide are more potent than the full-length molecule. nih.gov Carboxy-terminal fragments, such as AM(13-52) and AM(16-52), were found to be up to 250-fold more active against E. coli than the parent AM(1-52) molecule. nih.gov This suggests that post-secretory processing of AM in tissues could generate smaller peptides with enhanced antimicrobial functions. nih.gov
Table 2: Antimicrobial Activity of Adrenomedullin
| Microorganism | Observed Effect | Active Component |
|---|---|---|
| Escherichia coli | Marked cell wall disruption; Increased outer membrane permeability. nih.govmdpi.com | Carboxy-terminal fragments are significantly more active. nih.gov |
| Staphylococcus aureus | Abnormal septum formation. nih.govmdpi.com | Full-length AM and its fragments. nih.gov |
| Various Gram-positive & Gram-negative bacteria | Sensitive in agar (B569324) diffusion assays. nih.gov | Full-length AM. nih.gov |
| Candida albicans | No activity observed. nih.gov | Full-length AM. nih.gov |
Nervous System
Neuroprotective Effects in Ischemic Models
Adrenomedullin (AM) exerts significant neuroprotective effects in the context of ischemic injury, where brain tissue is damaged due to a lack of blood supply. oup.comnih.gov Following an ischemic event like a stroke, AM expression is markedly increased in the brain, particularly in neurons and endothelial cells. oup.com This upregulation appears to be a key part of the endogenous response to injury.
Studies using various experimental models have demonstrated AM's protective capabilities:
Reduced Infarct Size: In mouse models of middle cerebral artery occlusion (MCAO), both overexpression of AM and exogenous administration of the peptide after the ischemic event led to a reduction in the infarct area. oup.com
Promotion of Regeneration: Beyond simply protecting neurons from immediate death, AM promotes vascular regeneration (angiogenesis) and neurogenesis in the ischemic region, contributing to functional recovery. oup.com
Anti-Oxidative and Anti-Inflammatory Effects: In models of traumatic brain injury, which involves ischemic and oxidative stress components, AM treatment was shown to be a potent anti-inflammatory and antioxidant agent. nih.gov It reduces lipid peroxidation, a key indicator of oxidative damage, and prevents secondary brain damage by mitigating the inflammatory response. nih.gov
These findings suggest that AM provides neuroprotection through a multi-faceted approach: it preserves neuronal tissue, reduces damaging inflammation and oxidative stress, and stimulates regenerative processes to repair the injured brain. oup.comnih.gov
Table 3: Neuroprotective Effects of Adrenomedullin in Injury Models
| Model | Key Findings |
|---|---|
| Middle Cerebral Artery Occlusion (Ischemic Stroke) | Reduced infarct area; Promoted vascular regeneration and neurogenesis; Improved functional recovery. oup.com |
| Traumatic Brain Injury | Reduced oxidative stress and lipid peroxidation; Decreased inflammation; Anti-apoptotic effects. nih.gov |
Role in Nociception and Pain Signaling Pathways
The role of Adrenomedullin (AM) in nociception (the sensory nervous system's response to harmful stimuli) and pain signaling is complex and appears to be level-dependent within the nervous system. oup.comoup.com AM is expressed in nociceptive neurons in the dorsal root ganglia (DRG), and its receptors are found in the superficial dorsal horn of the spinal cord, providing the anatomical basis for its involvement in pain processing. oup.comnih.govnih.gov
Research has revealed a dual, and seemingly paradoxical, function:
Pronociceptive (Pain-Inducing) Role at the Spinal Level: Intrathecal injection of AM in rats induces long-lasting heat hyperalgesia (an increased sensitivity to pain from heat). nih.govnih.gov This effect is mediated through the activation of specific AM receptors and the PI3K/Akt/GSK3β signaling pathway in the dorsal horn. nih.govnih.gov This suggests that at the level of the spinal cord, AM acts as a pain-inducing neuropeptide. nih.gov
Antinociceptive (Analgesic) Role at the Supraspinal Level: In contrast, studies using conditional knockout mice lacking the AM gene in the central nervous system found that while these animals showed reduced pain sensitivity in a spinal reflex test (tail-flick), they exhibited increased pain sensitivity in a test requiring higher brain processing (hotplate). oup.comoup.com This suggests that at supraspinal (brain) levels, AM may have an analgesic or pain-reducing function. oup.comoup.com
Therefore, AM acts as a modulator of pain signals with differing effects depending on the location within the central nervous system. It appears to facilitate pain transmission at the initial spinal synapse while potentially dampening pain perception at higher cognitive centers. oup.comoup.com
Table 4: Dual Role of Adrenomedullin in Nociception
| Nervous System Level | Observed Effect | Supporting Evidence |
|---|---|---|
| Spinal Cord | Pronociceptive (Hyperalgesia) | Intrathecal injection of AM induces heat hyperalgesia. nih.govnih.gov |
| Supraspinal (Brain) | Antinociceptive (Analgesia) | Knockout mice lacking AM in the CNS show increased pain sensitivity in tests requiring brain processing. oup.comoup.com |
Regulation of Blood-Brain Barrier Properties
Adrenomedullin plays a significant role in modulating the properties of the blood-brain barrier (BBB), a highly selective semi-permeable interface that protects the central nervous system (CNS). jcet.eu Brain vascular endothelial cells are a major source of AM, suggesting it acts as an important autocrine mediator in regulating BBB functions. nih.govnih.gov
Research has demonstrated that AM can cross from the blood to the brain, with studies showing it reaches the brain parenchyma. thieme-connect.com In vitro studies on brain microvascular endothelial cells (BMEC) have provided detailed insights into its mechanisms:
Permeability and Resistance: AM administration has been shown to decrease the permeability of the BBB. nih.govnih.gov It reduces the passage of low molecular weight markers like sodium fluorescein (B123965) across the endothelial monolayer in a dose-dependent manner. nih.gov Concurrently, AM increases the transendothelial electrical resistance (TEER), a measure of barrier integrity. nih.govnih.gov
Tight Junction Proteins: The barrier function of the BBB is largely maintained by tight junction proteins. AM has been found to improve BBB function through the upregulation of claudin-5, a key tight junction protein. nih.gov
Transcytosis: Studies in zebrafish models indicate that Adrenomedullin receptor signaling is an early pathway that establishes regional barrier function, in part by limiting transcytosis, the process of transporting substances across the cell. jcet.eu
These findings collectively indicate that AM contributes to the maintenance and enhancement of BBB integrity, thereby playing a protective role for the central nervous system. nih.govnih.gov
Influence on Sympathetic Nervous System Activity
Adrenomedullin exerts a complex influence on the sympathetic nervous system (SNS), which is a critical component of cardiovascular and circulatory regulation. bioscientifica.com The interaction is multifaceted, with AM demonstrating both central and peripheral effects on sympathetic activity.
Centrally, intracerebroventricular injections of adrenomedullin in conscious rats have been shown to stimulate the sympathetic nervous system. researchgate.net This central administration leads to an increase in arterial pressure and heart rate, augments the expression of tyrosine hydroxylase mRNA in the locus coeruleus (a key nucleus in the sympathetic response), and stimulates Fos expression in neurons within autonomic centers like the paraventricular nucleus of the hypothalamus. researchgate.net
Conversely, some research suggests that endogenous adrenomedullin in the brain may have a sympatho-inhibitory role through its antioxidant properties. nih.gov In studies using salt-loaded knockout mice, the absence of AM resulted in a significantly greater increase in arterial pressure and sympathetic nerve activity in response to hyperosmotic saline, an effect that was mitigated by an antioxidant. nih.gov This suggests that brain-derived AM may help to dampen excessive sympathetic activation. nih.gov
Peripherally, systemic administration of AM, a potent vasodilator, typically leads to a reflex increase in sympathetic activity. bioscientifica.comnih.gov In studies on conscious sheep, AM infusion caused a greater increase in cardiac sympathetic nerve activity (CSNA) and heart rate for a given reduction in arterial pressure compared to a classic vasodilator like nitroprusside. bioscientifica.comnih.gov This indicates that AM's effects on the sympathetic nervous system are not solely a baroreflex response to vasodilation but may involve more direct mechanisms.
Endocrine System
Adrenomedullin is deeply integrated into the regulation of the endocrine system, influencing major hormonal axes and glands.
Regulation of Hypothalamic-Pituitary Axis
The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. clevelandclinic.org Adrenomedullin and its receptor components are expressed in the key endocrine organs of this axis, including the hypothalamus, pituitary, and adrenal glands, where it can act as a neurotransmitter or a paracrine/autocrine regulator. nih.gov
Centrally administered AM has been shown to stimulate the HPA axis. researchgate.net This is evidenced by increased plasma concentrations of adrenocorticotropic hormone (ACTH) following intracerebroventricular injection of AM in rats. researchgate.net The stimulation also activates corticotropin-releasing factor (CRF)-producing neurons in the paraventricular nucleus of the hypothalamus. researchgate.net
However, at the level of the pituitary gland, AM appears to have an inhibitory effect. In vitro studies using primary cultures of rat anterior pituitary cells demonstrated that AM inhibits both basal and CRF-stimulated ACTH release in a dose-dependent manner. oup.comdeepdyve.com This suggests a complex, multi-level regulation where AM might stimulate the initial HPA cascade at the hypothalamus but act as a local negative feedback regulator at the pituitary. oup.comresearchgate.netdeepdyve.com
Effects on Pancreatic Endocrine Function (e.g., Insulin (B600854) Secretion)
Adrenomedullin is an important regulator of pancreatic endocrine function, particularly insulin secretion. AM and its receptors are expressed in pancreatic β-cells, the cells responsible for producing and secreting insulin. oup.comnih.gov
The primary and most consistently reported effect of AM on the pancreas is the inhibition of insulin secretion. oup.comnih.gov
In Vitro Studies: The addition of AM to isolated rat islets results in a dose-dependent reduction of glucose-stimulated insulin secretion. oup.comnih.gov Conversely, using a neutralizing monoclonal antibody against AM leads to a significant increase in insulin release. oup.com
In Vivo Studies: Oral glucose tolerance tests in animals have shown that intravenous injection of AM reduces circulating insulin levels, which is accompanied by a corresponding increase in blood glucose. oup.com
Pathophysiological Relevance: Increased levels of AM have been observed in patients with pancreatic cancer, and this upregulation is associated with insulin resistance and new-onset diabetes. nih.gov This suggests that AM secreted by tumors can act as a diabetogenic factor by impairing β-cell function. nih.gov
These findings establish AM as a newly defined factor in the insulin regulatory system, acting as a potent inhibitor of its secretion. oup.com
| Experimental Model | Treatment | Observed Effect on Insulin Secretion | Reference |
|---|---|---|---|
| Isolated Rat Islets | Adrenomedullin (1 pM) | 78% inhibition | oup.com |
| Isolated Rat Islets | Neutralizing Monoclonal Antibody (MoAb-G6) | 5-fold increase | oup.com |
| Mice with Pancreatic Cancer | Adrenomedullin Overexpression | Glucose intolerance and impaired insulin secretion | nih.gov |
Adrenal Gland Function
The adrenal gland, where adrenomedullin was first discovered, is a site of both high AM expression and significant functional regulation by the peptide. oup.comnih.gov AM is expressed in both the adrenal cortex and the medulla, suggesting it acts as an autocrine or paracrine regulator of adrenal function. oup.comnih.gov
AM's influence on steroidogenesis is complex and appears to depend on the integrity of the adrenal tissue and the specific steroid being measured.
Aldosterone: In studies using dispersed human adrenocortical cells, AM directly inhibited angiotensin II-stimulated aldosterone secretion. nih.gov However, when using adrenal slices that include the medulla, AM enhanced basal aldosterone production. nih.gov This stimulatory effect was suppressed by a β-adrenoceptor antagonist, suggesting it is an indirect action mediated by the release of catecholamines from the adrenal chromaffin cells. nih.gov
Cortisol: Research points to an inhibitory role for AM in cortisol synthesis. bioscientifica.com Studies on human adrenocortical cell lines showed that AM inhibits cortisol secretion and the expression of CYP11B1, the gene for the 11β-hydroxylase enzyme essential for cortisol production. bioscientifica.com Furthermore, in a cohort of premature neonates, who have high AM levels, there was a strong negative correlation between AM levels and cortisol production. bioscientifica.com
Catecholamines: AM has been found to stimulate the release of epinephrine (B1671497) and norepinephrine (B1679862) from human adrenal slices in a concentration-dependent manner. nih.gov
| Adrenal Preparation | Hormone Measured | Effect of Adrenomedullin | Mechanism | Reference |
|---|---|---|---|---|
| Dispersed Adrenocortical Cells | Aldosterone (Angiotensin II-stimulated) | Inhibition | Direct effect on cortical cells | nih.gov |
| Adrenal Slices | Aldosterone (Basal) | Enhancement | Indirect, via catecholamine release | nih.gov |
| Human Adrenocortical Cell Lines | Cortisol | Inhibition | Inhibition of CYP11B1 expression | bioscientifica.com |
| Adrenal Slices | Epinephrine & Norepinephrine | Stimulation | Direct effect on chromaffin cells | nih.gov |
Gastrointestinal System
Adrenomedullin is widely expressed throughout the gastrointestinal (GI) tract, including in mucosal epithelium, glandular duct cells, and neuroendocrine cells, where it functions as a critical gut hormone. mdpi.comnih.govnih.gov Its distribution from the oral cavity to the rectum suggests it regulates a multitude of physiological processes. mdpi.com
Key functions of AM in the GI system include:
Gastric Function: AM is a potent inhibitor of both gastric acid secretion and gastric emptying. mdpi.comnih.gov Fasting has been shown to significantly increase the concentration of AM in the stomach. nih.gov
Intestinal Motility and Transport: AM modulates colonic bowel movements and small-intestine motility. nih.gov It also regulates the active transport of sugars in the intestine and water and ion transport in the colon. nih.gov
Barrier Function and Protection: AM plays a crucial role in protecting the gastric mucosa from injury and accelerating healing in conditions like gastric ulcers. nih.gov It improves endothelial barrier function and helps stabilize circulation during GI inflammation. researchgate.netnih.gov
Gut Microbiota: Recent evidence indicates that AM can impact the composition of the gut microbiome, inhibiting the growth of pathogenic bacteria while promoting beneficial bacteria such as Lactobacillus and Bifidobacterium. researchgate.netmdpi.com
This wide array of functions underscores AM's role as a key protective and regulatory factor in maintaining gastrointestinal homeostasis. mdpi.comnih.gov
Reproductive System
Adrenomedullin is a critical factor in female reproductive success, particularly in the processes of embryo implantation and fertility. nih.govduke.edubioone.org The peptide is expressed in the female reproductive system and is integral to the complex interaction between the embryo and the endometrium required for successful implantation. nih.gov
Research in animal models has demonstrated that the intrauterine administration of AM before blastocyst transfer can improve the rate of embryo implantation and ensure proper spacing within the uterus. nih.govoup.com Mechanistically, AM appears to enhance uterine receptivity by accelerating the formation of pinopodes—microprotrusions on the endometrial surface that are crucial for blastocyst adhesion. nih.govduke.edubioone.org Furthermore, AM promotes the expression of connexin 43 and enhances gap junction communication in the stromal cells, which contributes to the integrity of the decidual zone. nih.govoup.com Conversely, a deficiency in AM has been linked to subfertility, characterized by defective uterine receptivity and reduced pinopode coverage. nih.govduke.edu Clinical observations also suggest that higher serum levels of AM on the day of embryo transfer are associated with successful pregnancy outcomes, highlighting its importance in human fertility. nih.gov
| Finding | Model System | Effect of Adrenomedullin | Reference |
| Improved Implantation Rate | Mouse | Intrauterine delivery of AM improved embryo implantation success. | nih.govoup.com |
| Pinopode Formation | Mouse | AM accelerates the kinetics of pinopode formation. | nih.govduke.edubioone.org |
| Uterine Receptivity | Mouse | AM deficiency leads to defective uterine receptivity. | nih.govduke.edu |
| Cell Junctions | Mouse | AM promotes connexin 43 expression and gap junction communication. | nih.govoup.com |
| Fertility Outcome | Human | Higher serum AM levels on embryo transfer day are associated with pregnancy. | nih.gov |
This table summarizes key research findings on the role of Adrenomedullin in fertility and implantation.
Integumentary System
Adrenomedullin and its receptor are widely present in the epithelial components of normal human skin. oup.comnih.gov Their expression has been identified through immunohistochemistry and in situ hybridization in keratinocytes of the epidermis and hair follicles, as well as in the cells of sweat and sebaceous glands. oup.comnih.gov AM has also been detected in sweat. oup.com
Expression and Function in Skin Cells
Antimicrobial Activity in the Skin
Adrenomedullin (AM) contributes to the innate immune defense of the skin by exhibiting direct antimicrobial properties. This vasoactive peptide is expressed by various surface epithelial cells, including those in the skin, suggesting a protective role at the interface between the body and the external environment. nih.govoup.comoup.com Studies have demonstrated that AM possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which are components of the skin's microflora. nih.govoup.comoup.com
The antimicrobial efficacy of AM has been evaluated using standard laboratory methods such as disc diffusion and broth microdilution assays. nih.govoup.com In these assays, AM demonstrated the ability to inhibit the growth of all bacterial strains tested. nih.govoup.com However, it was observed that AM does not exhibit any activity against the yeast Candida albicans. nih.govoup.com The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) from broth microdilution assays further quantify its antimicrobial potency.
| Parameter | Concentration Range (µg/ml) |
| Minimum Inhibitory Concentration (MIC) | 0.775 to 12.5 |
| Minimum Bactericidal Concentration (MBC) | 0.003 to >25.0 |
This table presents the range of minimum inhibitory and minimum bactericidal concentrations of Adrenomedullin against various bacteria. nih.govoup.com
The presence of AM in sweat further supports its role as a component of the skin's defense system against infectious microorganisms. nih.gov This positions Adrenomedullin as one of the many antimicrobial peptides that contribute to host defense at epithelial surfaces. oup.commdpi.com
Autocrine Growth Factor in Normal Skin Physiology
Adrenomedullin and its receptors are co-localized in the epithelial cells of normal human skin, including keratinocytes of the epidermis, hair follicles, and glandular structures, which is indicative of a potential autocrine or paracrine mechanism of action. nih.govnih.gov This co-expression suggests that AM produced by skin cells can act on the same or adjacent cells to regulate physiological processes. nih.gov
Research has shown that synthetic AM can stimulate an increase in thymidine (B127349) intake by skin cells. nih.gov The uptake of thymidine is a key indicator of DNA synthesis and cell proliferation, implicating AM as a potential growth factor in the skin. nih.govoup.com This mitogenic effect has been observed in both normal skin keratinocytes and other cell types. nih.govoup.com The binding of radiolabeled AM to specific sites on cultured skin cells, which is competitively blocked by unlabeled AM but not by related peptide fragments, confirms the presence of functional receptors and a specific interaction. nih.gov These findings collectively support the role of Adrenomedullin as an autocrine growth factor involved in the normal physiology and cellular turnover of the skin. nih.gov
| Finding | Implication |
| Co-localization of AM and its receptors in skin cells | Suggests an autocrine/paracrine signaling loop. nih.govnih.gov |
| Increased thymidine uptake by skin cells upon AM exposure | Indicates a role in promoting cell proliferation. nih.gov |
| Specific binding of AM to cultured skin cells | Confirms the presence of functional AM receptors. nih.gov |
This table summarizes key research findings that support the role of Adrenomedullin as an autocrine growth factor in the skin.
Pulmonary System
Bronchodilatory Actions
Adrenomedullin demonstrates significant bronchodilatory effects, suggesting its importance in regulating airway function. nih.gov In vivo studies on anesthetized guinea pigs have shown that synthetic human Adrenomedullin can effectively inhibit bronchoconstriction induced by agents such as acetylcholine (B1216132) and histamine. nih.gov
When compared to another peptide derived from the same precursor, proadrenomedullin N-terminal 20 peptide (PAMP), Adrenomedullin exhibits a more potent and longer-lasting bronchodilator effect. nih.gov Research indicates that while both AM and PAMP at a concentration of 10⁻⁷ M can significantly inhibit induced bronchoconstriction, the effect of PAMP is much shorter in duration, lasting only about five minutes. nih.gov Furthermore, the bronchodilatory action of Adrenomedullin is approximately 100-fold more potent than that of PAMP. nih.gov These findings highlight the potential role of endogenous Adrenomedullin in maintaining airway patency. nih.gov
| Compound | Potency vs. PAMP | Duration of Action |
| Adrenomedullin (AM) | ~100-fold more potent | Longer-lasting |
| Proadrenomedullin N-terminal 20 peptide (PAMP) | - | ~5 minutes |
This table compares the bronchodilatory properties of Adrenomedullin and PAMP based on in vivo studies. nih.gov
Role in Pulmonary Vascular Tone Regulation
Adrenomedullin is a potent vasodilator in the pulmonary circulation, playing a crucial role in regulating pulmonary vascular tone. elsevierpure.comahajournals.org It exerts its effects through both endothelium-dependent and independent mechanisms. ahajournals.org The expression of AM and its receptors is upregulated in the lung during conditions of chronic hypoxia, suggesting a protective role against hypoxia-induced pulmonary vascular damage. ahajournals.orgnih.gov
Studies using isolated, perfused rat lungs have shown that AM-(1-52) and its active fragment, AM-(13-52), produce dose-dependent reductions in pulmonary arterial pressure when vascular tone is elevated. elsevierpure.com On a molar basis, the pulmonary vasodilator activity of Adrenomedullin is greater than that of isoproterenol. elsevierpure.com The vasodilatory effect of AM in the pulmonary vascular bed appears to be independent of cyclooxygenase products, endothelium-derived nitric oxide, and certain other receptors. elsevierpure.com
Endogenous Adrenomedullin is considered a protective peptide against hypoxia-induced vascular remodeling. nih.gov This protective action is potentially mediated through the suppression of reactive oxygen species (ROS) generation. nih.gov In animal models, prolonged administration of Adrenomedullin has been shown to inhibit the medial thickening of the pulmonary artery in rats with induced pulmonary hypertension. ahajournals.org The vasodilator peptide contributes to the regulation of basal vascular tone and helps maintain vascular integrity. nih.gov
| Condition | Effect of Adrenomedullin | Mechanism of Action |
| Elevated Pulmonary Vascular Tone | Dose-dependent reduction in pulmonary arterial pressure | Potent vasodilation, more potent than isoproterenol. elsevierpure.com |
| Hypoxia-Induced Pulmonary Hypertension | Inhibition of pulmonary artery medial thickening; Protection against vascular remodeling | Upregulation of AM expression; Suppression of ROS generation. ahajournals.orgahajournals.orgnih.gov |
This table outlines the role and effects of Adrenomedullin in regulating pulmonary vascular tone under different physiological and pathological conditions.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Models
In vitro models provide a controlled environment to dissect the direct cellular and molecular mechanisms of AM action, free from the systemic complexities of a whole organism.
Primary Cell Cultures (e.g., Endothelial Cells, Vascular Smooth Muscle Cells, Mesangial Cells, Macrophages)
Primary cells, isolated directly from tissues, offer a physiologically relevant system to study the cell-specific effects of human Adrenomedullin (B612762).
Endothelial Cells: Primary cultures of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and rat cerebral endothelial cells (RCECs), have been fundamental in understanding AM's vascular functions. nih.govnih.govsigmaaldrich.com Studies show that RCECs produce and secrete significant amounts of AM, suggesting a crucial autocrine and paracrine role in regulating cerebral circulation and blood-brain barrier integrity. nih.gov In HUVECs, AM has been found to regulate permeability and migration. nih.gov Research has also demonstrated that AM can induce the differentiation of vascular progenitors into arterial endothelial cells, highlighting its role in vasculogenesis. ahajournals.org
Vascular Smooth Muscle Cells (VSMCs): Cultured VSMCs from rat aortas have been widely used to investigate AM's vasodilatory and antiproliferative properties. nih.govnih.govahajournals.org AM potently stimulates cyclic adenosine (B11128) monophosphate (cAMP) formation in VSMCs. nih.gov This increase in cAMP is linked to the inhibition of VSMC proliferation stimulated by factors like fetal calf serum (FCS). nih.gov Furthermore, AM has been shown to inhibit endothelin-1 (B181129) production in VSMCs stimulated by thrombin and platelet-derived growth factor (PDGF), suggesting a role in modulating vascular tone. nih.gov It can also augment nitric oxide synthesis in VSMCs when stimulated with interleukin-1β, further contributing to its vasorelaxant effects. ahajournals.org
Mesangial Cells: Primary cultures of rat glomerular mesangial cells have been pivotal in defining AM's renal functions. oup.comnih.govnih.gov AM is synthesized and secreted by mesangial cells, where it acts in an autocrine/paracrine fashion. oup.com Studies have consistently shown that AM inhibits mesangial cell proliferation, an effect mediated through the cAMP pathway and the subsequent inhibition of mitogen-activated protein kinase (MAPK) activation. oup.comnih.gov This antiproliferative effect is crucial for regulating glomerular function and has been observed to reduce mesangial cell numbers in experimental models of glomerulonephritis. nih.gov
Macrophages: The interaction between AM and macrophages is critical in inflammation and immunity. In vitro studies using macrophage cell lines like NR8383 and primary macrophages have revealed that AM can modulate cytokine production. frontiersin.org For instance, AM inhibits the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated rat alveolar macrophages. frontiersin.org Conversely, AM can also induce a phenotype in macrophages similar to tumor-associated macrophages (TAMs), which promote cancer cell migration. nih.govaacrjournals.org This dual role highlights the context-dependent immunomodulatory functions of AM.
| Cell Type | Model System | Key Findings on Adrenomedullin (AM) Action | Citations |
| Endothelial Cells | Primary HUVECs, RCECs | Regulates permeability and migration; stimulates differentiation of vascular progenitors; produced and secreted by cerebral endothelial cells for local regulation. | nih.govnih.govahajournals.org |
| Vascular Smooth Muscle Cells | Primary rat aortic VSMCs | Stimulates cAMP formation; inhibits proliferation and endothelin-1 production; augments nitric oxide synthesis. | nih.govnih.govahajournals.org |
| Mesangial Cells | Primary rat glomerular mesangial cells | Inhibits proliferation via cAMP-MAPK pathway; functions as an endogenous suppressor of mitogenesis. | oup.comnih.govnih.gov |
| Macrophages | NR8383 cell line, primary macrophages | Modulates cytokine secretion (anti-inflammatory effects); can polarize macrophages towards a tumor-associated (pro-migratory) phenotype. | frontiersin.orgnih.govaacrjournals.org |
Immortalized Cell Lines for Receptor Function Analysis
Immortalized cell lines provide a stable and reproducible platform for high-throughput screening and detailed analysis of receptor binding and downstream signaling pathways. Various cancer cell lines, including those from the lung, breast, ovary (e.g., HO8910), and pancreas (e.g., Panc-1), have been used to demonstrate that AM can act as an autocrine growth factor. unirioja.esresearchgate.net These studies show that many tumor cells express both AM and its receptors, and that blocking AM with monoclonal antibodies can inhibit tumor cell growth. unirioja.es In ovarian cancer cells, AM-polarized macrophages were found to promote cell migration through the activation of the RhoA signaling pathway. nih.gov Similarly, the H9c2 cell line, derived from embryonic rat heart tissue, has been used as an in vitro model to show that AM can protect cardiac cells from inflammation and oxidative stress induced by high fatty acid levels, mimicking conditions of obesity. mdpi.com
In Vivo Animal Models
Whole-animal models are indispensable for understanding the integrated physiological effects of AM and its therapeutic potential in complex disease states. nih.gov
Genetically Engineered Models (e.g., Knockout, Conditional Knockout, Transgenic Overexpression)
Genetic manipulation in mice has provided definitive evidence for the essential roles of AM.
Knockout (KO) Models: Global knockout of the AM gene (Adm) or its receptor components (CLR or RAMP2) results in embryonic lethality at mid-gestation. nih.govmdpi.com The embryos exhibit severe edema and cardiovascular defects, demonstrating that AM signaling is absolutely essential for cardiovascular development. nih.govmdpi.com Heterozygous mice (Adm+/-), which express about 50% less AM, show reduced fertility and impaired angiogenesis in models like hind-limb ischemia. nih.gov
Conditional Knockout (cKO) Models: To bypass embryonic lethality, conditional knockout models using the Cre-loxP system have been developed. pnas.orgnih.gov A brain-specific cKO of AM resulted in mice that were hyperactive, displayed increased anxiety, and had lower survival rates under hypoxic stress, confirming the neuroprotective role of AM in the central nervous system. pnas.orgnih.gov Similarly, an oocyte-specific disruption of the related peptide Adrenomedullin 2 (Adm2) led to altered follicular growth after superovulation, indicating a role for this peptide family in reproductive processes. frontiersin.org
Transgenic Overexpression Models: Models involving the overexpression of AM, often through adenoviral gene delivery, have been used to explore its therapeutic potential. For example, systemic delivery of the human AM gene in a rat model of volume-dependent hypertension resulted in a prolonged reduction in blood pressure and attenuated cardiac and renal damage. ahajournals.org
| Genetic Model | Key Phenotype/Finding | Significance | Citations |
| Global Knockout (Adm-/-) | Embryonic lethal at mid-gestation due to severe edema and vascular defects. | Demonstrates the essential role of AM in embryonic cardiovascular development. | nih.govmdpi.com |
| Heterozygous (Adm+/-) | Reduced fertility; impaired angiogenesis and blood flow recovery in ischemia models. | Shows that even a partial reduction in AM levels has significant physiological consequences. | nih.gov |
| Brain-Specific cKO | Hyperactivity, anxiety-like behavior, reduced survival under hypoxic stress. | Confirms a critical, neuroprotective function of AM in the adult central nervous system. | pnas.orgnih.gov |
| Transgenic Overexpression | Reduced blood pressure; protection against cardiac and renal remodeling in hypertensive models. | Highlights the therapeutic potential of augmenting AM levels in cardiovascular disease. | ahajournals.org |
Pharmacological Intervention Models (e.g., Receptor Antagonists)
The use of specific pharmacological agents that block AM's receptors has been a key strategy to probe its function. The calcitonin gene-related peptide (CGRP) antagonist, CGRP(8-37), which also blocks AM receptors, has been used in numerous studies. For example, CGRP(8-37) was shown to abolish the antiproliferative effects of AM on vascular smooth muscle cells. nih.gov The specific AM receptor antagonist, AMA, has been used in cancer models to show that blocking AM signaling can attenuate TAM-induced angiogenesis and melanoma growth in vivo. aacrjournals.org These antagonist studies complement genetic models by allowing for acute and tissue-specific blockade of AM signaling, helping to dissect its direct and rapid physiological effects.
Disease-Specific Preclinical Models
The therapeutic effects of AM have been tested in a wide array of animal models that mimic human diseases.
Hypertension: In various rat models of hypertension, including obesity-related and DOCA-salt-induced hypertension, administration of AM or AM gene therapy has been shown to lower blood pressure and improve vascular and cardiac remodeling. mdpi.comahajournals.orgmdpi.comnih.gov These studies suggest AM has beneficial effects in protecting against target organ damage in hypertension. ahajournals.orgnih.gov
Ischemia-Reperfusion (I/R) Injury: AM administration provides significant protection in models of I/R injury. In rats subjected to myocardial I/R, AM infusion reduced infarct size and myocardial apoptosis via a PI3K/Akt-dependent pathway. ahajournals.org Similar protective effects have been reported in renal and skeletal muscle I/R injury models, where AM treatment attenuated organ damage and inflammation. nih.govnih.gov
Inflammation: AM demonstrates potent anti-inflammatory effects in various models. In mouse models of inflammatory bowel disease (IBD), such as DSS-induced colitis, AM administration ameliorates disease severity by reducing pro-inflammatory cytokine production. nih.gov In a mouse model of experimental autoimmune uveitis (EAU), AM was shown to exert anti-inflammatory effects by activating regulatory T cells and M2 macrophages. nih.gov
Cancer: The role of AM in cancer is complex. While some studies show AM acting as an autocrine growth factor for cancer cells, others highlight its role in the tumor microenvironment. unirioja.esresearchgate.net In a mouse model of melanoma, tumor-associated macrophages were identified as a major source of AM, which in turn promoted angiogenesis and tumor growth, effects that could be blocked by an AM antagonist. aacrjournals.org
| Disease Model | Animal | Key Therapeutic Effects of Adrenomedullin | Citations |
| Hypertension | Rats (DOCA-salt, Obesity-related) | Lowers blood pressure; attenuates cardiac and renal remodeling and fibrosis. | mdpi.comahajournals.orgmdpi.comnih.gov |
| Ischemia-Reperfusion Injury | Rats (Myocardial, Renal, Skeletal Muscle) | Reduces infarct size; decreases apoptosis; attenuates organ damage and inflammation. | ahajournals.orgnih.govnih.gov |
| Inflammation | Mice (DSS-induced colitis, EAU) | Reduces disease severity; suppresses pro-inflammatory cytokines; promotes regulatory immune cells. | nih.govnih.gov |
| Cancer | Mice (Melanoma) | Blocking AM signaling with an antagonist reduced TAM-induced angiogenesis and tumor growth. | aacrjournals.org |
Molecular and Biochemical Techniques
The investigation of Adrenomedullin (AM) (1-52), human, a 52-amino acid peptide hormone, relies on a sophisticated array of molecular and biochemical techniques to elucidate its expression, receptor interactions, signaling pathways, and physiological functions. oup.commedchemexpress.com These methods are fundamental to understanding its role in various biological processes, from cardiovascular regulation to tumor development. ahajournals.orgechelon-inc.com
Analyzing the expression of the AM gene (ADM) and its protein product is a critical first step in understanding its biological role. Several key techniques are routinely employed for this purpose.
Quantitative PCR (qPCR): Reverse transcriptase-polymerase chain reaction (RT-PCR) and its quantitative version (qPCR) are widely used to detect and measure AM mRNA levels in various tissues and cell lines. unirioja.es Studies have successfully used RT-PCR to demonstrate the presence of AM mRNA in a vast majority of malignant cell lines and numerous normal human tissues. unirioja.es For quantitative analysis, AM mRNA expression can be normalized to a housekeeping gene, such as β-actin, to compare its relative abundance across different samples, for instance, in testicular tissue. nih.gov
Western Blot: This immunoassay technique is essential for identifying and quantifying the AM protein and its precursors. bioscientifica.com Western blot analyses have revealed various immunoreactive AM species, including the 18 kDa precursor, a 14 kDa intermediate, and the 6 kDa active peptide in human cancer cell lines. unirioja.es The technique is also pivotal for studying the expression of proteins involved in AM's signaling pathways, such as the phosphorylation status of endothelial nitric oxide synthase (eNOS) or the expression of AMP-activated protein kinase (AMPK) in response to AM stimulation. nih.govmdpi.com
Immunohistochemistry (IHC): IHC is used to visualize the location and distribution of AM protein within tissues. Using polyclonal antibodies directed against human AM (1-52), researchers have localized the peptide in specific cell types. ahajournals.orgnih.gov For example, IHC has shown AM to be predominantly located in the epithelial cells of bronchi in the fetal lung and in Leydig and Sertoli cells of the testis. nih.govnih.gov This method provides crucial spatial context to gene expression data.
In Situ Hybridization: To localize the cells that are actively transcribing the AM gene, in situ hybridization techniques are used. In situ RT-PCR has been performed on various tumor cell lines, revealing cytoplasmic staining for AM, which confirms that the cells themselves are the source of the peptide. unirioja.es
Table 1: Summary of Gene Expression Analysis Techniques for Adrenomedullin
| Technique | Analyte | Purpose | Example Application |
| Quantitative PCR (qPCR) | mRNA | Detection and quantification of AM gene expression. | Measuring AM mRNA levels in tumor cell lines and normal tissues. unirioja.es |
| Western Blot | Protein | Identification of AM precursor and active peptide forms; analysis of signaling proteins. | Detecting phosphorylated eNOS in endothelial cells after AM treatment. nih.gov |
| Immunohistochemistry (IHC) | Protein | Localization of AM protein within tissue architecture. | Visualizing AM in bronchial epithelial cells of fetal lungs. nih.gov |
| In Situ Hybridization | mRNA | Identification of specific cells expressing the AM gene. | Demonstrating AM expression within various tumor cell lines. unirioja.es |
Understanding how AM interacts with its receptors is fundamental to deciphering its mechanism of action. AM's effects are mediated through specific receptors composed of the calcitonin receptor-like receptor (CRLR) and one of several receptor activity-modifying proteins (RAMPs). nih.gov
Radioimmunoassay (RIA) and Radioligand Binding: Highly specific and sensitive RIAs have been developed to measure the concentration of AM (1-52) in plasma and other biological fluids. ahajournals.orgresearchgate.netnih.gov These assays often use antibodies raised against human AM (1-52) and 125I-labeled AM as a tracer. ahajournals.orgwho.int Furthermore, radioligand binding assays using 125I-AM are employed on cell lines or tissue preparations to characterize receptor properties. unirioja.es Scatchard analysis of this binding data can be used to determine receptor density (Bmax) and binding affinity (Kd), revealing, for example, that certain tumor cells express approximately 50,000 AM receptors per cell. unirioja.es
Competitive Binding Assays: These assays are used to determine the specificity of AM binding and to identify antagonists. The binding of radiolabeled AM is competed with unlabeled AM, AM fragments like AM (22-52), or related peptides such as calcitonin gene-related peptide (CGRP). nih.gov Such studies have shown that the binding of AM to testicular tissue can be partially inhibited by the AM antagonist AM (22-52). nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique that directly measures the heat changes associated with molecular interactions. It has been used to determine the binding affinity and stoichiometry of AM fragments to purified receptor components. For instance, ITC was used to measure a dissociation constant (Kd) of 5 μM for the interaction between the antagonist fragment AM(22–52) and the AM1 receptor extracellular domain. nih.gov
Upon receptor binding, AM initiates intracellular signaling cascades, often involving the production of second messengers.
cAMP Quantification: A primary signaling pathway for AM involves the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). unirioja.esnih.gov The discovery of AM was linked to its ability to raise platelet cAMP levels. oup.comoup.com Assays to quantify cAMP levels, often based on competitive immunoassays, demonstrate that AM treatment leads to a dose-dependent increase in cAMP in various cells, including tumor cells and human oligodendroglial cells. unirioja.esnih.gov
Ca2+ Quantification: In addition to cAMP, AM has been shown to mobilize intracellular calcium ([Ca2+]i). The effects of AM on [Ca2+]i are studied using fluorescent Ca2+ indicators. Research on the human oligodendroglial cell line KG-1C showed that AM increases [Ca2+]i, an effect that persists even in the absence of extracellular calcium. nih.gov This suggests that AM triggers the release of Ca2+ from intracellular stores.
Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) Quantification: The AM-induced release of intracellular Ca2+ has been linked to the production of Ins(1,4,5)P3. In the KG-1C cell line, AM was found to increase Ins(1,4,5)P3 levels in a concentration-dependent manner, indicating that AM receptors can also couple to the phospholipase C pathway. nih.gov
Table 2: Second Messengers Modulated by Adrenomedullin
| Second Messenger | Effect of AM | Method of Quantification | Cell/Tissue Model |
| cAMP | Increase | Competitive Immunoassays | Tumor cells, Platelets, Oligodendroglial cells. oup.comunirioja.esnih.gov |
| Intracellular Ca2+ | Increase | Fluorescent Ca2+ Indicators | Oligodendroglial cells. nih.gov |
| Ins(1,4,5)P3 | Increase | Biochemical Assays | Oligodendroglial cells. nih.gov |
Downstream of second messenger production, AM activates various protein kinases, leading to the phosphorylation of target proteins. Western blotting with phospho-specific antibodies is the cornerstone technique for studying these events.
PKA Pathway and eNOS Phosphorylation: The AM-induced rise in cAMP activates Protein Kinase A (PKA). In endothelial cells, this pathway is crucial for vasodilation. Shear stress induces the release of AM, which then acts in an autocrine/paracrine manner to activate its receptor, leading to PKA-mediated phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 633 (human) or 635 (bovine). nih.gov This phosphorylation event, detected by Western blot, increases eNOS activity. nih.gov
AMPK Pathway Activation: In other contexts, AM has been shown to activate the AMP-activated protein kinase (AMPK) pathway. In vascular smooth muscle cells, AM treatment attenuated inflammation and oxidative stress, an effect that was blocked by the AMPK inhibitor Compound C. The activation of AMPK was confirmed by Western blot analysis. mdpi.com
To connect molecular events to cellular responses, a variety of functional assays are employed to measure the physiological effects of AM (1-52).
Cell Proliferation Assays: The effect of AM on cell growth is often assessed using proliferation assays. The MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, has been used to show that AM significantly increases the number of pheochromocytoma cells after 48 hours of treatment. bioscientifica.com Conversely, the growth-inhibitory effects of neutralizing anti-AM antibodies have also been demonstrated. nih.gov
Cell Migration Assays: AM's role in processes like tumor invasion and wound healing is studied using migration assays. medchemexpress.comglpbio.com The wound-healing or "scratch" assay is a common method. In this assay, a scratch is made in a confluent cell monolayer, and the ability of cells to migrate into the cell-free area is quantified over time. This method has shown that AM stimulates the migration of astroglioma and dermal microvascular endothelial cells in a dose-dependent manner. nih.govmedchemexpress.com
Angiogenesis Assays: The pro-angiogenic capacity of AM is a key area of research. nih.gov A classic in vivo method to assess angiogenesis is the chicken chorioallantoic membrane (CAM) assay. In this model, substances are applied to the CAM of a developing chicken embryo, and the formation of new blood vessels is observed and quantified, providing direct evidence of AM's ability to promote angiogenesis. nih.gov
Vascular Tone Assays: As a potent vasodilator, AM's effect on vascular tone is a primary function. abcepta.com In vitro studies on isolated blood vessel rings can measure relaxation or contraction in response to AM. In vivo, the link between AM signaling and blood pressure regulation is investigated using animal models, such as mice with endothelium-specific deficiency of AM or its receptor, which exhibit hypertension. nih.gov The underlying mechanism involves AM-induced NO production, which leads to smooth muscle relaxation and vasodilation. nih.gov
Table 3: Functional Assays in Adrenomedullin Research
| Function | Assay Type | Model System | Finding |
| Cell Proliferation | MTT Assay | Pheochromocytoma cells | AM increases cell number. bioscientifica.com |
| Cell Migration | Wound-Healing Assay | Astroglioma cells | AM stimulates cell migration into the wound area. medchemexpress.com |
| Angiogenesis | Chicken Chorioallantoic Membrane (CAM) Assay | In vivo (chicken embryo) | AM promotes the growth of new blood vessels. nih.gov |
| Vascular Tone | Blood Pressure Measurement | In vivo (knockout mice) | Endothelial AM signaling is required to maintain normal blood pressure. nih.gov |
Peptide Synthesis and Modification for Research Applications
The availability of synthetic AM (1-52) and its modified analogues is essential for research. These peptides are typically produced by Fmoc solid-phase peptide synthesis. nih.govgoogle.com This process involves the sequential addition of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to a growing peptide chain anchored to a solid resin.
The steps for producing functional human AM (1-52) are as follows:
Solid-Phase Synthesis: The 52-amino acid sequence is assembled on a resin support.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). google.com
Cyclization: Human AM (1-52) contains a critical intramolecular disulfide bridge between cysteine residues 16 and 21. oup.com This ring structure is formed by oxidizing the crude linear peptide, for example, in a solution of dimethylsulfoxide (DMSO) in water. google.com
Purification: The final peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). google.com
For specific research applications, AM can be modified. For instance, fluorescently labeled AM analogues, using dyes like 6-carboxytetramethylrhodamine, have been synthesized to study the peptide's enzymatic degradation in human plasma. Additionally, specific fragments, such as the antagonist AM (22-52), are also produced via solid-phase synthesis to probe receptor function. nih.govnih.gov
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides, including human Adrenomedullin (AM) (1-52). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach for the synthesis of AM and its analogues. nih.govnih.gov
The process begins with the attachment of the C-terminal amino acid to a resin, a solid support matrix. A common choice for producing C-terminally amidated peptides like human AM is the Rink amide resin. nih.gov The synthesis proceeds through cycles of deprotection and coupling. In each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a weak base like piperazine. nih.gov Subsequently, the next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. Coupling reagents such as O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HCTU) are employed to facilitate the formation of the peptide bond. nih.gov
This cyclical process is repeated until the entire 52-amino acid sequence of human AM is assembled. Throughout the synthesis, the side chains of the amino acids are protected by tert-butyl (tBu) groups to prevent unwanted side reactions. Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). google.com
Following cleavage, the crude peptide undergoes purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govgoogle.com The formation of the intramolecular disulfide bridge between the cysteine residues at positions 16 and 21 is a critical step for the biological activity of AM. This is often achieved by air oxidation or by using a solution of dimethylsulfoxide (DMSO) in water after the peptide has been purified. google.com The final product is then characterized to confirm its identity and purity.
Table 1: Key Reagents in the Solid-Phase Peptide Synthesis of Human Adrenomedullin (1-52)
| Reagent/Component | Function | Reference |
|---|---|---|
| Rink Amide Resin | Solid support for the synthesis of C-terminally amidated peptides. | nih.gov |
| Fmoc-amino acids | Building blocks of the peptide with temporary N-terminal protection. | nih.govnih.gov |
| Piperazine | Reagent for the removal of the Fmoc protecting group. | nih.gov |
| HCTU | Coupling reagent to facilitate peptide bond formation. | nih.gov |
| Trifluoroacetic Acid (TFA) | Reagent for the cleavage of the peptide from the resin and removal of side-chain protecting groups. | google.com |
| Dimethylsulfoxide (DMSO) | Used to facilitate the formation of the disulfide bridge. | google.com |
Development of Fluorescently Labeled Adrenomedullin Analogues
To investigate the cellular and molecular mechanisms of Adrenomedullin, researchers have developed fluorescently labeled analogues of the peptide. These probes are invaluable tools for real-time monitoring of AM receptor trafficking, internalization, and localization within living cells. nih.govresearchgate.net
The synthesis of these fluorescent analogues also relies on solid-phase peptide synthesis, with specific modifications to allow for the site-specific attachment of a fluorophore. nih.gov Fluorophores are chosen based on their photophysical properties, such as brightness and photostability. Commonly used fluorophores for labeling AM include carboxytetramethylrhodamine (Tam) and AFdye568. nih.govnih.gov
There are several strategies for attaching the fluorescent dye to the peptide. One method involves the formation of a stable amide bond between a carboxyl group on the fluorophore and an amino group on the peptide. nih.gov Another advanced technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which allows for a highly specific and efficient conjugation of the fluorophore to the peptide. nih.govexlibrisgroup.com
The position of the fluorescent label on the AM peptide is a critical consideration to ensure that it does not interfere with the peptide's ability to bind to and activate its receptor. nih.gov Studies have shown that the N-terminus of AM is not essential for receptor binding and internalization, making it a suitable site for modification. nih.govresearchgate.net Researchers have successfully created fluorescently labeled N-terminally shortened AM analogues that retain biological activity.
These fluorescently labeled AM analogues have been instrumental in demonstrating the co-internalization of the entire ligand-receptor complex in living cells. nih.govresearchgate.net By using these probes in conjunction with live-cell fluorescence microscopy, it has been observed that after binding to its receptor, the AM-receptor complex is internalized and routed to the degradative pathway within the cell. nih.gov
Table 2: Examples of Fluorescently Labeled Adrenomedullin Analogues and Their Applications
| Fluorescent Analogue | Fluorophore | Labeling Chemistry | Key Research Finding | Reference |
|---|---|---|---|---|
| Tam-labeled AM | Carboxytetramethylrhodamine (Tam) | Amide bond formation or CuAAC | Allowed for the first-time observation of co-internalization of the whole ligand-receptor complex in living cells. | nih.govresearchgate.net |
| AM-AF568 | AFdye568 | Custom synthesis | Used to visualize AM internalization in transfected HEK293 cells. | nih.gov |
| Fluorescently labeled AM analogues | Not specified | Not specified | Used to analyze enzymatic degradation and specific fragmentation patterns in human blood plasma. |
Preclinical Therapeutic Implications and Future Research Directions
Adrenomedullin (B612762) Signaling as a Therapeutic Target in Preclinical Disease Models
Adrenomedullin (AM) is a peptide hormone with a wide range of biological activities, making its signaling pathway a subject of intense investigation for therapeutic targeting in various diseases. mdpi.com Preclinical studies using the 52-amino acid human form of Adrenomedullin, often prepared as a trifluoroacetate (B77799) (TFA) salt for research purposes, have unveiled its potential in modulating disease processes across multiple organ systems.
Cardiovascular Disorders (e.g., Hypertrophy, Fibrosis, Vascular Injury)
In the realm of cardiovascular disease, Adrenomedullin is recognized for its protective effects. nih.gov As a potent vasodilator, it plays a role in regulating blood pressure and vascular tone. nih.govmdpi.com Preclinical models have demonstrated that AM signaling is crucial for maintaining cardiovascular homeostasis and responding to injury.
Studies have shown that increased AM expression is associated with myocyte hypertrophy in transplanted hearts, suggesting a compensatory role. nih.gov In preclinical models of myocardial infarction, administration of AM has been found to reduce pathological tissue remodeling and the formation of fibrosis. nih.gov Mice genetically engineered to overexpress AM exhibit a more robust cardiac lymphangiogenic response following a myocardial infarction, which is correlated with improved cardiac function, reduced cardiac edema, and less tissue remodeling. nih.govmdpi.com Furthermore, AM has been shown to ameliorate pulmonary fibrosis in mouse models by suppressing TGF-β-Smad3 signaling and the differentiation of myofibroblasts. oup.com
Endogenous AM also protects against vascular injury. In mouse models where a cuff is placed around the femoral artery to induce injury, animals with deficient AM levels (AM+/- mice) show significantly worse intimal hyperplasia. nih.gov This was associated with increased oxidative stress due to higher NAD(P)H oxidase activity. nih.gov Conversely, administration of exogenous AM has been shown to improve vascular remodeling and stiffness in rat models of obesity-related hypertension, partly through its anti-inflammatory and antioxidant effects. nih.gov
Table 1: Preclinical Findings on Adrenomedullin in Cardiovascular Disorders
| Disease Model | Animal Model | Key Findings |
| Myocardial Infarction | Mouse | AM administration reduces tissue remodeling and fibrosis. Overexpression of AM improves cardiac function and reduces edema post-MI. nih.govmdpi.com |
| Pulmonary Fibrosis | Mouse | AM administration reduces fibrosis severity. AM deficiency exacerbates fibrosis. oup.com |
| Vascular Injury | Mouse | AM deficiency worsens intimal hyperplasia and increases oxidative stress after arterial cuff injury. nih.gov |
| Obesity-Related Hypertension | Rat | Exogenous AM improves vascular remodeling and stiffness. nih.gov |
Renal Pathologies (e.g., Kidney Damage, Dysregulation of Fluid Homeostasis)
The kidney expresses both Adrenomedullin and its receptors, indicating a significant role for AM in renal physiology and pathology. imrpress.compa2online.org Preclinical studies suggest that AM is a potential therapeutic agent for various forms of kidney damage. advinus.com
In animal models, exogenous AM has been shown to increase renal blood flow, urine volume, and urinary sodium excretion, highlighting its diuretic and natriuretic properties. imrpress.comadvinus.com These actions contribute to the regulation of fluid and electrolyte balance. AM has demonstrated protective effects in models of renal ischemia-reperfusion injury, contrast-induced nephropathy, and tubulointerstitial fibrosis resulting from unilateral ureteral obstruction. advinus.com In vitro studies have also shown that AM can inhibit the proliferation of rat glomerular mesangial cells, a process implicated in several kidney diseases. advinus.com However, in rats with renal mass ablation (5/6 nephrectomy), the expression of AM receptor components was found to be downregulated, which could impact the kidney's responsiveness to AM under such chronic pathological conditions. pa2online.org
Inflammatory and Immune-Mediated Conditions
Adrenomedullin signaling has a significant modulatory effect on inflammation and the immune response. mdpi.com Its anti-inflammatory properties have been observed in a variety of preclinical disease models. nih.gov In the context of obesity-related hypertension in rats, AM administration effectively reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the aorta. nih.gov In models of sepsis, AM administration has been shown to exert anti-inflammatory and protective effects on the endothelial barrier. Furthermore, in studies on pulmonary fibrosis, AM-deficient mice exhibited significantly increased infiltration of inflammatory cells like eosinophils, monocytes, and neutrophils into the lungs following injury. oup.com AM also plays a role in the tumor microenvironment by modulating immune responses and affecting the function of tumor-infiltrating immune cells, which can facilitate tumor evasion of immune surveillance.
Neurological Disorders (e.g., Ischemic Injury, Pain Management)
The therapeutic potential of Adrenomedullin extends to the central nervous system. In preclinical models of cerebrovascular disorders, AM has shown promising effects.
In a mouse model of acute cerebral ischemia (middle cerebral artery occlusion), administration or overexpression of AM was found to reduce the infarct size. Conversely, mice with a partial deficiency of AM (AM+/-) exhibited decreased tolerance to ischemia. In a model of chronic cerebral hypoperfusion, AM was shown to promote the formation of new blood vessels (arteriogenesis and angiogenesis), inhibit oxidative stress, and preserve white matter in the brain.
The role of AM in pain management is complex. Preclinical studies indicate that AM can act as a pain-inducing (pro-nociceptive) peptide, particularly at the spinal level. Intrathecal injection of AM in rats induced long-lasting heat hyperalgesia. It is also implicated as a pathological mediator in the progression of chronic neuropathic pain. nih.gov In a rat model of neuropathic pain, an AM receptor antagonist was able to inhibit mechanical allodynia. However, other studies suggest AM may have an analgesic function at higher cognitive levels, indicating a dual role depending on the context and location within the nervous system. nih.gov
Table 2: Preclinical Findings on Adrenomedullin in Neurological Disorders
| Disorder | Animal Model | Key Findings |
| Ischemic Stroke | Mouse | AM administration or overexpression reduces infarct size. AM deficiency decreases ischemic tolerance. |
| Chronic Cerebral Hypoperfusion | Mouse | AM promotes angiogenesis and preserves white matter. |
| Inflammatory Pain | Rat | Intrathecal AM induces heat hyperalgesia. |
| Neuropathic Pain | Rat | AM is implicated in the progression of chronic pain; an AM receptor antagonist can reduce pain hypersensitivity. |
Oncology (e.g., Modulation of Tumor Angiogenesis, Growth, and Metastasis)
Adrenomedullin is significantly implicated in the pathophysiology of cancer. Many tumor cells and associated stromal cells secrete AM, which promotes tumor progression through various mechanisms.
AM is a potent angiogenic factor, stimulating the formation of new blood vessels that supply nutrients to the tumor. It can enhance the expression of other pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Beyond angiogenesis, AM also directly promotes the proliferation of tumor cells and inhibits apoptosis (programmed cell death), contributing to tumor growth. For instance, in melanoma, AM acts as an autocrine/paracrine growth factor, and blocking its activity can decrease cancer cell proliferation, migration, and invasion. mdpi.com Studies using patient-derived xenograft (PDX) models, which are considered more representative of patient tumors, are valuable tools for this type of preclinical research. Furthermore, AM is involved in lymphangiogenesis, the formation of new lymphatic vessels, which is a key route for tumor metastasis. mdpi.com The expression of AM is often upregulated in hypoxic (low oxygen) regions of tumors, helping cancer cells adapt to the harsh tumor microenvironment.
Development of Novel Adrenomedullin-Based Therapeutic Agents
Given the multifaceted role of Adrenomedullin in pathophysiology, particularly in oncology, significant effort has been directed towards developing therapeutic agents that target the AM signaling pathway. Preclinical studies have validated this approach, demonstrating that interrupting AM signaling can effectively inhibit tumor progression.
Strategies to block the AM system include the use of neutralizing antibodies against AM, antagonists that block its receptors, and RNA interference to silence receptor expression. In various preclinical cancer models, treatment with AM-neutralizing antibodies or AM receptor antagonists has led to a reduction in tumor angiogenesis, growth, and metastasis. mdpi.com For example, an AM receptor antagonist, AM22-52, has been shown to block AM-induced hyperalgesia in pain models.
Conversely, in conditions where AM's effects are beneficial, such as cardiovascular and renal diseases, the development of AM receptor agonists or stable AM analogues could be a viable therapeutic strategy. Another innovative approach involves using non-neutralizing antibodies that bind to and stabilize circulating AM, thereby prolonging its beneficial effects. This strategy has shown promise in preclinical models of septic shock. These diverse approaches highlight the broad potential of modulating the Adrenomedullin system for therapeutic benefit across a spectrum of human diseases.
Receptor-Specific Agonists and Antagonists
The biological effects of AM are mediated through its interaction with a receptor complex composed of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), namely RAMP2 or RAMP3. acs.org This association forms the AM1 and AM2 receptors, respectively. The development of receptor-specific agonists and antagonists has been a key focus of preclinical research to selectively target the AM signaling pathway.
Agonists: The development of small molecule agonists for the CLR has shown promise in upregulating cAMP in vascular endothelial cells, mimicking the protective effects of AM. nih.gov These agonists hold therapeutic potential for conditions characterized by endothelial dysfunction.
Antagonists: The peptide fragment AM22-52 is a well-characterized antagonist of the AM1 receptor. oup.com In preclinical cancer models, the use of AM antagonists has demonstrated significant therapeutic benefits. For instance, in models of hormone-independent prostate cancer, blockade of AM signaling has been shown to suppress tumor growth. nih.gov Similarly, in pancreatic cancer models, AM receptor antagonists have been found to inhibit tumor progression. acs.org These findings underscore the potential of AM antagonists as anti-cancer agents, possibly by inhibiting tumor angiogenesis and cell proliferation. nih.gov
| Compound | Type | Target Receptor(s) | Key Preclinical Finding |
| Adrenomedullin (1-52), human | Endogenous Agonist | AM1 (CLR/RAMP2), AM2 (CLR/RAMP3) | Potent vasodilator with protective effects in various disease models. |
| AM22-52 | Antagonist | AM1 Receptor | Inhibition of tumor growth in preclinical cancer models. oup.comnih.gov |
| Small Molecule Agonists | Agonist | CLR | Upregulation of cAMP in vascular endothelial cells. nih.gov |
Gene Therapy Strategies (e.g., Gene Delivery, Cell-Based Therapies)
Gene therapy offers a promising approach to achieve sustained, localized delivery of AM, overcoming the limitations of its short half-life in circulation.
Gene Delivery: Preclinical studies have successfully utilized viral vectors, such as adenovirus, to deliver the human AM gene. A single injection of an adenovirus carrying the AM gene has been shown to produce a prolonged reduction in blood pressure and improve cardiac and renal function in rat models of hypertension. nih.gov This approach has also demonstrated protective effects against cardiac and renal damage in models of myocardial infarction, diabetic complications, and cerebral ischemia. nih.gov The therapeutic benefits of AM gene delivery are attributed to the suppression of oxidative stress through the activation of second messenger systems like cAMP and nitric oxide-cGMP pathways. nih.gov
Cell-Based Therapies: The use of genetically modified cells to deliver AM is an emerging area of research. Mesenchymal stem cells, which have been reported to express AM, could potentially be engineered to overexpress the peptide for targeted delivery to injured tissues. nih.gov Preclinical studies have shown that AM infusion has anti-apoptotic effects on transplanted mesenchymal stem cells, suggesting a synergistic potential for combined cell and gene therapy approaches. nih.gov While still in early stages, cell-based therapies offer the prospect of targeted and sustained AM delivery for tissue regeneration and repair.
Unexplored Avenues in Adrenomedullin Research
Despite significant progress, several aspects of AM biology remain to be fully elucidated, offering exciting avenues for future investigation.
Cross-Talk with Other Peptide Systems and Signaling Networks
The physiological effects of AM are intricately linked with other signaling pathways. A key area of cross-talk is with the nitric oxide (NO) system. AM stimulates the production of NO in endothelial cells, which contributes to its vasodilatory effects. nih.gov This interaction is mediated through an increase in intracellular calcium and the activation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net In the central nervous system, the signaling cascade of AM involves a sequential activation of the cAMP/PKA and nNOS/PKG pathways, highlighting a complex interplay in the regulation of cardiovascular functions. nih.gov
Furthermore, AM is part of the calcitonin peptide family, which includes calcitonin gene-related peptide (CGRP) and amylin. These peptides share structural similarities and can exhibit cross-reactivity at their respective receptors. oup.com Understanding the nuances of this cross-talk is crucial for designing specific therapeutic interventions. The interaction of AM with other vasoactive peptides and growth factors also warrants further investigation to fully comprehend its integrated physiological role. For instance, AM has been shown to interact with the signaling of angiotensin II and endothelin-1 (B181129). ijccm.org
Role in Inter-Organ Communication
AM is increasingly recognized as a key player in the communication between different organ systems, particularly in the context of disease. The cardio-renal axis is a prime example of this inter-organ cross-talk. In response to cardiac stress, such as in heart failure, circulating levels of AM increase, which in turn exerts protective effects on the kidney by promoting diuresis and natriuresis. openaccesspub.org AM is synthesized in both the heart and the kidney, and its local and systemic actions help to maintain cardiovascular and renal homeostasis. nih.govopenaccesspub.org Preclinical studies using AM gene transfer have demonstrated its ability to protect both the heart and kidneys from damage in hypertensive and diabetic models, further emphasizing its role in cardio-renal protection. nih.gov The communication between the cardiovascular and lymphatic systems is another area of interest, with AM shown to promote cardiac lymphangiogenesis after myocardial infarction. ahajournals.org
Advanced Structural Biology Approaches for Receptor-Ligand Interactions
A detailed understanding of the molecular interactions between AM and its receptor complex is fundamental for the rational design of novel therapeutics. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the AM receptors. acs.org These studies have revealed the distinct conformations of the AM1 and AM2 receptors and how the different RAMPs modulate the ligand-binding pocket of the CLR. acs.org
These structural models provide a blueprint for understanding how AM binds to its receptors and how this binding event is translated into an intracellular signal. This knowledge is invaluable for the development of highly specific agonists and antagonists with improved pharmacological properties. Future structural studies could focus on capturing the receptor in different activation states or in complex with various signaling partners to provide a more dynamic view of AM receptor function.
Translational Insights from Preclinical Findings
The wealth of preclinical data on AM has provided a strong rationale for its clinical investigation in various diseases.
In the context of sepsis , preclinical studies have shown that AM administration can improve survival, reduce organ damage, and enhance endothelial barrier function. nih.gov However, the potent vasodilatory effect of AM can also be detrimental in septic shock. ijccm.org This has led to the development of strategies that aim to harness the beneficial effects of AM while mitigating its hypotensive effects. One such approach involves the use of antibodies that bind to the N-terminus of AM, which has been shown in preclinical models to increase circulating AM levels and improve sepsis outcomes. nih.gov Measurement of bioactive AM (bio-ADM) is also being explored as a prognostic biomarker in sepsis to stratify patients and guide therapy. mdpi.complos.org
In cardiovascular diseases , preclinical findings have highlighted the therapeutic potential of AM in heart failure, hypertension, and myocardial infarction. nih.gov The ability of AM to reduce cardiac remodeling and fibrosis in preclinical models provides a strong basis for its clinical evaluation in these conditions. nih.gov
In oncology , the preclinical success of AM antagonists in inhibiting tumor growth has paved the way for exploring these agents in clinical trials. nih.govnih.gov The observation that AM expression is upregulated in response to some anti-angiogenic therapies suggests that targeting the AM pathway could be a valuable strategy to overcome treatment resistance. nih.gov
Q & A
Q. What are the molecular characteristics of Adrenomedullin (AM) (1-52), human TFA, and how do they influence its biological activity?
this compound is a 52-amino acid peptide with a molecular formula of C₂₆₄H₄₀₆N₈₀O₇₇S₃ and a molecular weight of 6,028.76 Da . Its structure includes an intramolecular disulfide bond (Cys¹⁶–Cys²¹), critical for receptor binding and stability . The TFA (trifluoroacetate) salt enhances solubility in aqueous buffers (e.g., 1% acetic acid) for experimental use . The peptide’s vasodilatory and angiogenic properties are linked to its interaction with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 2 (RAMP2) complex .
Q. What are the recommended storage and handling protocols for AM (1-52) to ensure stability in experimental settings?
AM (1-52) is highly sensitive to degradation. For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years), while reconstituted solutions require -80°C (1-year stability) . Avoid repeated freeze-thaw cycles, as immunoreactivity decreases by ~70% after four cycles . To minimize adsorption to surfaces, use alkali-treated casein (1 g/L) instead of bovine serum albumin (BSA) during reconstitution .
Q. What validated assays are available to quantify AM (1-52) in biological samples?
A radioimmunoassay (RIA) with a detection limit of 0.1 fmol/tube and 50% inhibitory concentration (IC₅₀) of 1.2 fmol/tube is widely used . ELISA kits targeting human AM (e.g., UniProt: P35318) have a sensitivity range of 0.02–25 ng/mL and are validated for plasma and tissue extracts . High-performance liquid chromatography (HPLC) with >95% purity verification is recommended for quality control .
Advanced Research Questions
Q. How does AM (1-52) modulate angiogenesis and cancer cell proliferation, and what methodological approaches can dissect these mechanisms?
AM (1-52) promotes angiogenesis by upregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs) in endothelial cells, enhancing migration and tubule formation . In cancer models, it activates cAMP/PKA signaling via CLR/RAMP2, driving cell cycle progression (e.g., G1/S transition) . Key methodologies include:
Q. What contradictions exist in the literature regarding AM (1-52)’s receptor specificity, and how can they be resolved experimentally?
AM (1-52) shows species-specific receptor interactions. For example, AM (16-31) increases systemic vascular resistance in rats but not cats , and AM (22-52) antagonizes CLR/RAMP2 in humans but not CGRP receptors in cats . To address discrepancies:
Q. How can researchers mitigate variability in AM (1-52) quantification caused by peptide adsorption or degradation?
Adsorption to labware (e.g., plastic tubes) and enzymatic degradation are major pitfalls. Mitigation strategies include:
Q. What advanced techniques are used to study AM (1-52)’s role in metabolic regulation and cardiovascular disease?
- Pressure myography : Measures AM (1-52)-induced vasodilation in isolated arteries (e.g., rat mesenteric arteries) .
- Metabolic flux analysis : Evaluates AMPK activation in cardiomyocytes under hypoxic conditions .
- Genetic models : CLR/RAMP2 conditional knockout mice to assess AM’s role in blood pressure regulation .
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting results in AM (1-52)’s role in apoptosis?
Some studies report AM (1-52) as anti-apoptotic in endothelial cells but pro-apoptotic in cancer cells. To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
